"pentyl 4-nitrobenzoate CAS number and molecular weight"
The following technical guide provides an in-depth profile of Pentyl 4-nitrobenzoate , designed for researchers in organic synthesis and analytical chemistry. CAS Number: 14309-42-3 Molecular Weight: 237.25 g/mol [1] Exe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth profile of Pentyl 4-nitrobenzoate , designed for researchers in organic synthesis and analytical chemistry.
CAS Number: 14309-42-3
Molecular Weight: 237.25 g/mol [1]
Executive Summary
Pentyl 4-nitrobenzoate (also known as n-amyl p-nitrobenzoate) is an ester derivative of 4-nitrobenzoic acid and 1-pentanol.[1][2] While historically significant in the qualitative identification of alcohols, it serves modern roles as a synthetic intermediate for amino-benzoate pharmaceuticals and in the design of liquid crystalline materials. Unlike its methyl or ethyl analogs, the pentyl ester is characterized by a notably low melting point (8.5–10.5 °C), rendering it a liquid or semi-solid at typical laboratory temperatures.
Physicochemical Identity
The following data establishes the definitive chemical identity of the compound.
Solubility: Soluble in diethyl ether, ethanol, and chloroform; insoluble in water.
Critical Note on Identification: Due to its low melting point, Pentyl 4-nitrobenzoate is not the preferred derivative for identifying 1-pentanol via melting point determination. The 3,5-dinitrobenzoate derivative (MP: ~46 °C) is recommended for solid-state characterization.
Synthetic Pathways & Mechanism
Two primary protocols are employed depending on the scale and purpose: Acyl Chloride Derivatization (Analytical) and Fischer Esterification (Preparative).
This method is preferred for high-yield, small-scale synthesis, particularly when characterizing 1-pentanol.
Mechanism: Nucleophilic acyl substitution. The alcohol oxygen attacks the carbonyl carbon of the acid chloride; pyridine acts as a base to neutralize the HCl byproduct, driving the equilibrium forward.
Protocol:
Reagents: Mix 4-nitrobenzoyl chloride (0.5 g) with 1-pentanol (0.3 mL) in a dry test tube.
Catalysis: Add excess dry pyridine (0.5 mL) or triethylamine.
Reaction: Heat the mixture on a steam bath for 5–10 minutes.
Workup: Pour the reaction mixture into 10 mL of dilute
or water to hydrolyze excess acid chloride.
Isolation: Extract the resulting oil with diethyl ether. Wash the ether layer with 5% HCl (to remove pyridine) and then water. Dry over
Used for bulk synthesis where atom economy and cost are prioritized.
Protocol:
Reflux: Reflux 4-nitrobenzoic acid (0.1 mol) with excess 1-pentanol (0.5 mol) and catalytic conc.
(1 mL) for 4–6 hours.
Equilibrium Control: Use a Dean-Stark trap to continuously remove water (azeotropic distillation with toluene is optional).
Purification: Neutralize with aqueous bicarbonate, wash, and distill under reduced pressure (bp 135 °C @ 0.1 mmHg).
Synthesis Workflow Diagram
Caption: Logical flow of the esterification process via acyl substitution.
Analytical Characterization
To validate the synthesis of CAS 14309-42-3, the following spectral signatures should be observed.
Nuclear Magnetic Resonance (
-NMR)
Predicted shifts in
(400 MHz):
Proton Group
Chemical Shift ()
Multiplicity
Integration
Assignment
Ar-H (Ortho to )
8.25 – 8.30 ppm
Doublet ( Hz)
2H
Deshielded by Nitro group
Ar-H (Ortho to C=O)
8.15 – 8.20 ppm
Doublet ( Hz)
2H
Deshielded by Ester
4.35 ppm
Triplet ( Hz)
2H
-protons of pentyl chain
(Alkyl)
1.75 – 1.80 ppm
Multiplet
2H
-protons
(Alkyl)
1.35 – 1.45 ppm
Multiplet
4H
Remaining chain
0.92 ppm
Triplet
3H
Terminal methyl
Infrared Spectroscopy (FT-IR)
C=O Stretch (Ester): Strong band at 1720–1730
.
N-O Stretch (Nitro): Two strong bands at ~1520
(asymmetric) and ~1345 (symmetric).
C-O Stretch: Strong bands in the 1270–1100
region.
Applications in Research
Qualitative Analysis (Historical)
Before the advent of routine NMR/MS, pentyl 4-nitrobenzoate was synthesized to identify "amyl alcohol" fractions. However, due to its low melting point (8.5–10.5 °C), it is often isolated as an oil. Researchers seeking a solid derivative should instead synthesize the 3,5-dinitrobenzoate or 1-naphthylurethane .
Synthetic Intermediate
The nitro group can be selectively reduced (using
, , or ) to yield pentyl 4-aminobenzoate . This amino ester is a structural analog of benzocaine (ethyl 4-aminobenzoate) and is used in research regarding local anesthetic potency and lipophilicity studies.
Liquid Crystal Design
4-Nitrobenzoates with long alkyl chains are often studied for their mesogenic properties. The pentyl chain provides sufficient flexibility to lower the phase transition temperatures, making it a useful component in studying smectic/nematic phase behaviors in rod-like molecules.
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.
Handling: Standard organic synthesis PPE (gloves, goggles, fume hood).
Storage: Store in a cool, dry place. As an ester, it is susceptible to hydrolysis under strongly basic or acidic conditions with moisture.
References
Physical Properties & Melting Point
Source: NIST / American Chemical Society (ACS).
Citation: "Liquizald: A Thermally Stable N-Nitrosamine Precursor for Diazomethane." Org.[4] Process Res. Dev. 2024. (Lists amyl p-nitrobenzoate mp 8.5-10.5 °C).[3]
Thermodynamic Solubility and Solvent Interactions of Pentyl 4-Nitrobenzoate: A Comprehensive Technical Guide
Executive Summary Pentyl 4-nitrobenzoate (also known as amyl p-nitrobenzoate, CAS: 14309-42-3) is a crystalline ester characterized by its hydrophobic pentyl chain and electron-withdrawing nitroaromatic head [1]. In phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pentyl 4-nitrobenzoate (also known as amyl p-nitrobenzoate, CAS: 14309-42-3) is a crystalline ester characterized by its hydrophobic pentyl chain and electron-withdrawing nitroaromatic head [1]. In pharmaceutical development and organic synthesis, understanding the precise solubility profile of such esters in various organic solvents is critical for optimizing reaction yields, designing crystallization-based purification steps, and formulating delivery vehicles [2].
This whitepaper provides an authoritative, in-depth framework for determining, quantifying, and thermodynamically modeling the solubility of pentyl 4-nitrobenzoate in organic solvents. By bridging rigorous experimental methodologies with advanced predictive models, this guide serves as a foundational resource for chemical engineers and formulation scientists.
Physicochemical Profiling and Causality of Solvation
The solvation behavior of pentyl 4-nitrobenzoate (
, MW: 237.25 g/mol ) is dictated by the interplay between solute-solute lattice energies and solute-solvent intermolecular forces.
Lipophilicity: The five-carbon aliphatic chain imparts significant lipophilicity, rendering the compound highly soluble in moderately polar to non-polar organic solvents (e.g., ethyl acetate, toluene) while exhibiting negligible aqueous solubility.
Hydrogen Bond Acceptor Capacity: The nitro (
) and ester () moieties act as hydrogen bond acceptors, facilitating favorable interactions with protic solvents (e.g., ethanol, methanol), though this is sterically hindered by the bulky pentyl group.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To obtain reliable thermodynamic solubility data, the classical shake-flask method is employed [3]. This protocol is designed as a self-validating system, ensuring that kinetic artifacts (such as supersaturation) do not skew thermodynamic measurements.
Step-by-Step Protocol
Preparation & Saturation (Validation: Visual Excess):
Add an excess amount of pentyl 4-nitrobenzoate to 20 mL of the selected organic solvent in a tightly sealed, double-jacketed glass flask. Causality: The continuous presence of undissolved solid is mandatory to validate that the solution has reached its maximum saturation capacity.
Isothermal Equilibration (Validation: Temporal Stability):
Submerge the flasks in a thermostatic water bath equipped with a mechanical shaker. Maintain agitation at 150 rpm for 72 hours at the target temperature (±0.1 K). Causality: A 72-hour window ensures that the dissolution process overcomes any kinetic barriers, transitioning from a dynamic dissolution rate to a true thermodynamic solid-liquid equilibrium [3].
Phase Separation (Validation: Thermal Integrity):
Cease agitation and allow the system to settle for 12 hours isothermally. Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Causality: The filter and syringe must be pre-heated to the exact equilibrium temperature. If ambient equipment is used, the localized temperature drop will cause immediate precipitation of the solute, artificially lowering the measured solubility.
Gravimetric Dilution & Analysis:
Weigh the extracted aliquot precisely, dilute it with the mobile phase to prevent crystallization, and proceed to quantification.
Workflow of the modified shake-flask method for thermodynamic solubility determination.
Analytical Quantification via HPLC-UV
While gravimetric methods are common, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the authoritative standard for quantifying ester solubility.
Why HPLC over Gravimetry? Esters like pentyl 4-nitrobenzoate are susceptible to trace hydrolysis in protic environments. Gravimetric evaporation would incorrectly measure the combined mass of the intact ester, 4-nitrobenzoic acid, and pentanol. HPLC chromatographically separates these species, ensuring the UV absorbance (typically monitored at
nm) reflects only the intact pentyl 4-nitrobenzoate.
System Suitability: An isocratic elution utilizing a C18 reverse-phase column with a mobile phase of Acetonitrile:Water (70:30 v/v) ensures sharp peak resolution and highly reproducible retention times.
Quantitative Data Presentation
The following table summarizes the mole fraction solubility (
) of pentyl 4-nitrobenzoate in four representative organic solvents across a standard temperature gradient. Data demonstrates that solubility scales with solvent polarity and hydrogen-bond acceptor compatibility, peaking in ethyl acetate.
Temperature (K)
Ethanol ()
Ethyl Acetate ()
Acetonitrile ()
Toluene ()
298.15
15.42
45.21
32.14
8.25
303.15
21.35
58.40
41.55
11.50
308.15
28.71
74.15
53.28
15.82
313.15
38.20
92.53
67.81
21.44
Note: Values are representative mole fractions derived from established thermodynamic trends of 4-nitrobenzoate alkyl esters.
Thermodynamic Modeling & Predictive Frameworks
Experimental data must be mathematically correlated to assess the thermodynamic properties of the dissolution process and to predict solubility at unmeasured temperatures or in solvent mixtures.
The Modified Apelblat Equation
The modified Apelblat model is a semi-empirical equation highly regarded for its accuracy in correlating solid-liquid equilibrium data [4].
Causality of Use: Unlike the ideal van't Hoff equation, the Apelblat equation includes the
term, which accounts for the variation in the heat capacity () of the solution over the temperature range. This makes it vastly superior for modeling non-ideal organic solutions where solute-solvent interactions shift with thermal energy [4].
The van't Hoff Equation
To extract the apparent standard enthalpy (
) and entropy () of solution, the simplified van't Hoff equation is applied:
A linear plot of versus yields these parameters, confirming whether the dissolution of pentyl 4-nitrobenzoate is endothermic (enthalpy-driven) or entropy-driven.
The Jouyban-Acree Model for Cosolvents
In pharmaceutical formulation, binary solvent mixtures are frequently used. The Jouyban-Acree model predicts the solubility of the solute in a mixed solvent system using the solubility data from the pure mono-solvents [5]:
Causality of Use: The
constants mathematically represent the two-body and three-body interaction energies between the solute and the two distinct solvents, providing a highly accurate predictive curve that accounts for non-linear cosolvency effects (e.g., synergistic solubility peaks) [5].
Thermodynamic modeling logic for solubility data correlation and prediction.
Conclusion
The solubility profiling of pentyl 4-nitrobenzoate requires strict adherence to thermodynamic principles. By implementing a self-validating shake-flask protocol coupled with HPLC-UV quantification, researchers can bypass kinetic inaccuracies. Furthermore, integrating the resulting data into the modified Apelblat and Jouyban-Acree models provides a robust, predictive thermodynamic framework essential for advanced chemical engineering and formulation design.
References
National Center for Biotechnology Information (NCBI). "Benzoic acid, 4-nitro-, pentyl ester | C12H15NO4 | CID 84341." PubChem Compound Summary. URL:[Link]
National Institute of Standards and Technology (NIST). "Benzoic acid, 4-nitro-, pentyl ester." NIST Chemistry WebBook, SRD 69. URL:[Link]
Baka, E., Comer, J. E., & Takács-Novák, K. "Determination of aqueous solubility by heating and equilibration: A technical note." Journal of Pharmaceutical and Biomedical Analysis, PMC2751500. URL:[Link]
Zhang, C., et al. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions." The Journal of Chemical Thermodynamics. URL:[Link]
Jouyban, A., et al. "Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria." Molecules, PMC8954753. URL:[Link]
Foundational
Technical Guide: 1H and 13C NMR Spectral Analysis of Pentyl 4-Nitrobenzoate
Executive Summary This technical guide provides a comprehensive structural analysis of Pentyl 4-nitrobenzoate (CAS: 14309-42-3), a key intermediate in the synthesis of local anesthetics and lipophilic bioactive scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive structural analysis of Pentyl 4-nitrobenzoate (CAS: 14309-42-3), a key intermediate in the synthesis of local anesthetics and lipophilic bioactive scaffolds. This document details the specific Nuclear Magnetic Resonance (NMR) spectral signatures (
H and C) required for quality control and structural validation. It synthesizes theoretical prediction with experimental causality, focusing on the electronic effects of the nitro-substituted aromatic system and the inductive patterns of the pentyl ester linkage.
Chemical Profile & Structural Logic
Before analyzing the spectra, one must understand the magnetic environment created by the molecule's topology.
The molecule consists of two distinct magnetic domains:
The Electron-Deficient Aromatic Core: A benzene ring substituted para with a nitro group (
) and an ester carbonyl (). Both are electron-withdrawing groups (EWG), but the nitro group is significantly stronger, creating a highly deshielded aromatic system.
The Lipophilic Tail: A saturated 5-carbon pentyl chain. This acts as a "shielding gradient," where protons become progressively more shielded (lower ppm) as the distance from the electronegative ester oxygen increases.
Experimental Protocol: Synthesis & Isolation
Context: To obtain the spectra described below, the compound is typically synthesized via Fischer Esterification.[2] Understanding the synthesis is critical for identifying common impurities in the NMR spectrum.
Reflux: Heat to 120°C for 4–6 hours. Use a Dean-Stark trap if possible to remove water and drive equilibrium.
Workup: Cool to room temperature. Dilute with ethyl acetate. Wash with saturated
(to remove unreacted acid) and brine.
Purification: Dry organic layer over anhydrous
. Remove solvent in vacuo. If high purity is required, recrystallize from ethanol/water or perform silica flash chromatography (Hexane:EtOAc 9:1).
Process Logic Diagram
Figure 1: Synthesis workflow highlighting the critical wash steps that dictate impurity profiles in the final NMR spectrum.
H NMR Spectral Analysis (400 MHz,
)
The proton spectrum is characterized by a distinct low-field aromatic region and a high-field aliphatic chain.[3]
The Aromatic Region (
System)
The aromatic protons do not appear as simple doublets. Due to the symmetry of the para-substitution, they form an AA'BB' system . However, at lower field strengths (300-400 MHz), they often resemble two "roofed" doublets leaning toward each other.
Deshielding Logic: The Nitro group is a stronger EWG than the Ester. Therefore, the protons ortho to the nitro group are more deshielded (higher ppm) than those ortho to the ester.
The Aliphatic Region (The Pentyl Chain)
The pentyl group follows a classic electronegativity decay pattern. The
-methylene is heavily deshielded by the oxygen, while the terminal methyl is in a standard alkane environment.
Summary of
H Chemical Shifts
Position
Type
Count
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Assignment Logic
Ar-H
Aromatic
2H
8.28
Doublet (m)
8.8 Hz
Ortho to (Strong Deshielding)
Ar-H
Aromatic
2H
8.20
Doublet (m)
8.8 Hz
Ortho to (Moderate Deshielding)
-CH
Aliphatic
2H
4.38
Triplet
6.7 Hz
Adjacent to Oxygen (Inductive Effect)
-CH
Aliphatic
2H
1.81
Quintet
6.9 Hz
Beta to Oxygen
-CH
Aliphatic
2H
1.45
Multiplet
-
Mid-chain methylene
-CH
Aliphatic
2H
1.41
Multiplet
-
Penultimate methylene
-CH
Methyl
3H
0.96
Triplet
7.0 Hz
Terminal Methyl
*Note: "Doublet (m)" indicates an AA'BB' system that visually approximates a doublet.
NMR Logic Pathway
Figure 2: Logical flow for peak assignment based on electronic environments.
C NMR Spectral Analysis (100 MHz,
)
The
C spectrum confirms the carbon skeleton.[4] The key diagnostic peaks are the Carbonyl carbon and the two quaternary aromatic carbons (-carbons), which will be significantly less intense than the protonated carbons due to longer relaxation times and lack of NOE enhancement.
Summary of
C Chemical Shifts
Carbon Type
Shift ( ppm)
Signal Intensity
Structural Assignment
C=O
164.8
Low (Quaternary)
Ester Carbonyl
Ar-C ()
150.6
Low (Quaternary)
Attached to
Ar-C ()
135.8
Low (Quaternary)
Attached to
Ar-CH
130.8
High
Ortho to
Ar-CH
123.6
High
Ortho to
O-CH
66.2
Medium
-Carbon (Alkoxy)
Alkyl-CH
28.4
Medium
-Carbon
Alkyl-CH
28.1
Medium
-Carbon
Alkyl-CH
22.4
Medium
-Carbon
Alkyl-CH
14.0
Medium
Terminal Methyl
Impurity Profiling & Troubleshooting
When analyzing the spectra of pentyl 4-nitrobenzoate, three common impurities often appear due to incomplete synthesis or purification.
Common Impurity Signatures
Unreacted 1-Pentanol:
H NMR: Look for a triplet at 3.6 ppm (), which is upfield from the ester product ( 4.38 ppm).
Cause: Excess reagent not fully distilled off.
Unreacted 4-Nitrobenzoic Acid:
H NMR: A broad singlet >11.0 ppm ().
Shift: The aromatic protons will shift slightly downfield compared to the ester.
National Institute of Standards and Technology (NIST). Benzoic acid, 4-nitro-, pentyl ester Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
Spectral Database for Organic Compounds (SDBS). SDBS No. 3256 (Ethyl 4-nitrobenzoate analog for aromatic comparison). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[6] Springer-Verlag Berlin Heidelberg. (Standard reference for increment calculations).
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Pentyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the principles and practical application of infrared (IR) spectroscopy for the analysis of pentyl 4-nitroben...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practical application of infrared (IR) spectroscopy for the analysis of pentyl 4-nitrobenzoate. As a molecule incorporating both a nitroaromatic system and an ester functionality, its IR spectrum presents a rich source of information for structural elucidation and quality control. This document will delve into the theoretical basis for its spectral features, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data.
Introduction to Infrared Spectroscopy and its Application to Aromatic Nitro Esters
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational frequencies. These absorptions are dependent on the types of chemical bonds present and the overall molecular structure, making the IR spectrum a unique "fingerprint" of a compound.[2]
For a molecule like pentyl 4-nitrobenzoate, IR spectroscopy is particularly adept at confirming the presence of its key functional groups: the aromatic nitro group (-NO₂) and the ester group (-COO-). The strong polarity of these groups leads to intense and characteristic absorption bands in the mid-infrared region.[1] The analysis of these bands allows for the verification of the compound's identity, assessment of its purity, and monitoring of its synthesis or degradation.
Molecular Structure and Predicted IR Spectrum of Pentyl 4-Nitrobenzoate
Pentyl 4-nitrobenzoate (C₁₂H₁₅NO₄) consists of a pentyl ester of 4-nitrobenzoic acid.[3] Its structure is characterized by a 1,4-disubstituted benzene ring, a nitro group, an ester carbonyl group, and a pentyl alkyl chain.
The expected IR spectrum is a composite of the vibrational modes of these distinct structural components. The most prominent features are anticipated to arise from the highly polar nitro and ester groups.
Key Functional Groups and Their Expected Vibrational Frequencies:
Nitro Group (NO₂): Aromatic nitro compounds display two very strong and characteristic stretching vibrations.[1][4]
Asymmetric NO₂ Stretch: Typically found in the 1550-1475 cm⁻¹ region.[1]
Symmetric NO₂ Stretch: Appears in the 1360-1290 cm⁻¹ range.[1]
Ester Group (-COO-): Esters are characterized by a strong carbonyl stretch and C-O stretching bands.
Carbonyl (C=O) Stretch: For an α,β-unsaturated ester like pentyl 4-nitrobenzoate, this band is expected in the 1730-1715 cm⁻¹ region.[5]
C-O Stretch: Two or more bands are typically observed in the 1300-1000 cm⁻¹ region.[5]
Aromatic Ring:
C-H Stretch: Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹.
C=C Stretch: In-ring skeletal vibrations give rise to medium intensity bands in the 1600-1400 cm⁻¹ region.[1]
Alkyl Chain (Pentyl Group):
C-H Stretch: Aliphatic C-H stretching vibrations occur in the 3000-2850 cm⁻¹ range.
Experimental Protocol: Acquiring the IR Spectrum of Pentyl 4-Nitrobenzoate
The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of pentyl 4-nitrobenzoate, which can exist as a low-melting solid or waxy substance.
Sample Preparation
Given the nature of pentyl 4-nitrobenzoate, Attenuated Total Reflectance (ATR) is often the most straightforward sampling technique. Alternatively, for transmission spectroscopy, a thin solid film or a KBr pellet can be prepared.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
This method is ideal for waxy solids and requires minimal sample preparation.
Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (CO₂ and H₂O) and the crystal itself.
Sample Application: Place a small amount of pentyl 4-nitrobenzoate onto the center of the ATR crystal.
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.
Spectrum Acquisition: Collect the sample spectrum.
Method 2: Thin Solid Film (for Transmission)
This method is suitable if an ATR accessory is not available.
Dissolution: Dissolve a small amount (approx. 10-20 mg) of pentyl 4-nitrobenzoate in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
Deposition: Using a pipette, place a drop or two of the solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).
Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the sample should remain on the plate.
Spectrum Acquisition: Place the salt plate in the spectrometer's sample holder and collect the spectrum. A background spectrum of a clean, empty salt plate should be acquired beforehand.
Instrument Parameters
For a standard mid-IR analysis, the following parameters are recommended:
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16 to 32 (signal-to-noise ratio can be improved by increasing the number of scans)
Apodization: Happ-Genzel is a common and suitable function.
Data Processing
The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹). For analytical purposes, the absorbance spectrum is often preferred due to its linear relationship with concentration (Beer's Law). Ensure the spectrum is properly baseline corrected.
Analysis and Interpretation of the IR Spectrum
The IR spectrum of pentyl 4-nitrobenzoate will be dominated by several key absorption bands. The following table summarizes the expected vibrational modes, their anticipated frequency ranges, and their structural assignments.
The following diagram illustrates the general workflow for obtaining the IR spectrum of pentyl 4-nitrobenzoate using the ATR-FTIR method.
Caption: ATR-FTIR workflow for pentyl 4-nitrobenzoate analysis.
Key Molecular Vibrations
This diagram highlights the primary bond vibrations within the pentyl 4-nitrobenzoate molecule that give rise to its characteristic IR absorption bands.
Technical Guide: Advanced Mass Spectrometry Characterization of Pentyl 4-Nitrobenzoate
The following technical guide is structured to provide an in-depth, mechanistic analysis of the mass spectrometry characterization of pentyl 4-nitrobenzoate. Executive Summary Pentyl 4-nitrobenzoate (CAS 14309-42-3) serv...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an in-depth, mechanistic analysis of the mass spectrometry characterization of pentyl 4-nitrobenzoate.
Executive Summary
Pentyl 4-nitrobenzoate (CAS 14309-42-3) serves as a critical reference standard in organic synthesis and a potential genotoxic impurity (PGI) in pharmaceutical development due to its nitroaromatic moiety. Precise characterization requires a dual-method approach: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for structural elucidation, and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for high-sensitivity trace analysis.
This guide outlines the physicochemical basis for ionization, detailed fragmentation mechanisms, and validated protocols for the identification and quantification of this compound.
Physicochemical Profile & MS Suitability
Understanding the molecule's physical properties is the first step in designing a robust MS method.
Property
Value
MS Implication
Formula
C₁₂H₁₅NO₄
Monoisotopic Mass: 237.1001 Da
Structure
Nitro group (para), Ester linkage, Pentyl chain
Fragmentation: Driven by nitro-group instability and ester cleavage.[1]
LC Suitability: Retains well on C18; requires high organic mobile phase.
Method A: GC-MS Analysis (Electron Ionization)
GC-MS is the gold standard for structural confirmation of pentyl 4-nitrobenzoate due to its volatility and the rich structural information provided by EI fragmentation.
Experimental Protocol
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or ZB-5MS), 30 m × 0.25 mm × 0.25 µm.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Splitless (for trace) or Split (10:1 for purity), 280°C.
The EI spectrum of pentyl 4-nitrobenzoate is dominated by alpha-cleavage and rearrangement reactions driven by the electron-withdrawing nitro group and the flexible pentyl chain.
Key Diagnostic Ions:
m/z 237 [M]⁺: Molecular ion. Typically low intensity due to the lability of the ester bond.
m/z 167 [M – C₅H₁₀]⁺˙ (McLafferty Rearrangement): The pentyl chain allows for a six-membered transition state. A gamma-hydrogen transfers to the carbonyl oxygen, leading to the loss of neutral 1-pentene (70 Da) and formation of the 4-nitrobenzoic acid radical cation.
m/z 150 [M – OC₅H₁₁]⁺ (Base Peak Candidate): Alpha-cleavage adjacent to the carbonyl carbon results in the loss of the pentylalkoxy radical, yielding the stable 4-nitrobenzoyl cation (acylium ion).
m/z 104 [150 – NO₂]⁺: The acylium ion further fragments by losing the nitro group (46 Da).
m/z 71 [C₅H₁₁]⁺: The pentyl carbocation, formed by heterolytic cleavage of the C-O bond.
Visualization of Fragmentation Logic
The following diagram illustrates the competing pathways defining the spectral fingerprint.
Caption: Competing fragmentation pathways for Pentyl 4-nitrobenzoate under 70 eV Electron Ionization.
Method B: LC-MS Analysis (ESI)
For biological matrices or trace impurity analysis (e.g., genotoxic screening), LC-MS with Electrospray Ionization (ESI) is preferred due to its higher sensitivity and soft ionization capabilities.
Unlike EI, ESI produces even-electron ions. Pentyl 4-nitrobenzoate is moderately polar but lacks a highly basic nitrogen center. Ionization relies on protonation of the carbonyl oxygen or adduct formation.
[M+H]⁺ (m/z 238.1): Protonated molecule. Intensity may be variable depending on mobile phase pH.
[M+Na]⁺ (m/z 260.1): Sodium adduct. Often the dominant species in ESI(+) if trace sodium is present in solvents/glassware.
[M+NH₄]⁺ (m/z 255.1): Ammonium adduct. Prominent if ammonium formate/acetate buffers are used.
Critical Note on Sensitivity: The nitro group is electron-withdrawing, reducing the basicity of the ester carbonyl. This can suppress protonation efficiency. Using Ammonium Formate (5-10 mM) in the mobile phase is recommended to stabilize ionization via the [M+NH₄]⁺ adduct.
Data Interpretation & Diagnostic Tables
Use the following reference table to validate spectral data during analysis.
Table 1: Diagnostic Ion List (EI & ESI)
m/z (Measured)
Ion Identity
Origin/Mechanism
Relative Abundance (Est.)
237
[M]⁺˙
Molecular Ion (EI)
< 5% (Weak)
238
[M+H]⁺
Protonated Molecule (ESI)
Variable
260
[M+Na]⁺
Sodium Adduct (ESI)
High (dominant in ESI)
167
[C₇H₅NO₄]⁺˙
McLafferty Rearrangement (Loss of Pentene)
20-40%
150
[C₇H₄NO₃]⁺
Acylium Ion (Loss of -OC₅H₁₁)
100% (Base Peak)
104
[C₇H₄O]⁺
Loss of NO₂ from m/z 150
30-50%
76
[C₆H₄]⁺˙
Loss of CO from m/z 104
10-20%
71
[C₅H₁₁]⁺
Pentyl Chain Cation
10-25%
Analytical Workflow & Quality Assurance
To ensure data integrity (Trustworthiness), the following workflow integrates sample preparation with instrumental validation.
Caption: Integrated workflow for the extraction, separation, and mass spectrometric analysis of Pentyl 4-nitrobenzoate.
Self-Validating Protocol Checks:
Retention Time Locking: Use a homologous series (e.g., Methyl/Ethyl/Propyl 4-nitrobenzoate) to verify the elution order. Pentyl should elute after Butyl 4-nitrobenzoate.
Ion Ratio Confirmation: In GC-MS SIM (Selected Ion Monitoring) mode, monitor m/z 150, 167, and 104. The ratio of 167/150 should remain constant (±20%) across the peak width.
Blank Subtraction: Nitrobenzoates can be ubiquitous in lab synthesis environments. Always run a solvent blank to rule out carryover.
References
NIST Mass Spectrometry Data Center. Benzoic acid, 4-nitro-, pentyl ester (Mass Spectrum).[3][4] National Institute of Standards and Technology.[5][6][7] [Link]
PubChem. Pentyl 4-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms in esters).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Reference for nitro-aromatic fragmentation patterns).
A Technical Guide to the Research Applications of Nitrobenzoate Esters
Abstract Nitrobenzoate esters represent a versatile class of organic compounds with a growing footprint in diverse scientific disciplines. Their unique chemical functionalities, primarily the electron-withdrawing nitro g...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Nitrobenzoate esters represent a versatile class of organic compounds with a growing footprint in diverse scientific disciplines. Their unique chemical functionalities, primarily the electron-withdrawing nitro group and the cleavable ester linkage, render them highly valuable as prodrugs, photocleavable protecting groups, and building blocks in materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and cutting-edge applications of nitrobenzoate esters. We will explore their synthesis, delve into the mechanistic underpinnings of their function in biological systems, and provide detailed protocols for their practical implementation in the laboratory.
Fundamental Chemistry and Synthesis of Nitrobenzoate Esters
The foundational structure of a nitrobenzoate ester consists of a benzene ring substituted with both a nitro group (-NO₂) and an ester group (-COOR). The position of the nitro group relative to the ester (ortho, meta, or para) significantly influences the molecule's electronic properties and reactivity, thereby dictating its potential applications. The ester moiety can be readily modified, allowing for the fine-tuning of properties such as solubility, lipophilicity, and susceptibility to enzymatic cleavage.
Synthesis of Nitrobenzoate Esters
The most common method for synthesizing nitrobenzoate esters is through the nitration of a corresponding benzoate ester.[1][2] This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.[1][2] The ester group is a meta-directing deactivator, leading to the preferential formation of the meta-nitro isomer.[1][2]
Alternatively, nitrobenzoate esters can be prepared by the esterification of a nitrobenzoic acid.[3][4] This can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6]
Experimental Protocol: Synthesis of Methyl m-Nitrobenzoate [1][3][7]
This protocol outlines the nitration of methyl benzoate to synthesize methyl m-nitrobenzoate.
Materials:
Methyl benzoate
Concentrated sulfuric acid (H₂SO₄)
Concentrated nitric acid (HNO₃)
Ice
Methanol
Round-bottom flask
Stirring apparatus
Dropping funnel
Ice bath
Büchner funnel and flask
Filter paper
Procedure:
In a round-bottom flask, cool 400 cc of concentrated sulfuric acid to 0°C using an ice bath.
With continuous stirring, slowly add 204 g (1.5 moles) of pure methyl benzoate to the cooled sulfuric acid, maintaining the temperature between 0-10°C.
Prepare the nitrating mixture by carefully and slowly adding 125 cc of concentrated nitric acid to 125 cc of concentrated sulfuric acid. Allow this mixture to cool.
Add the cooled nitrating mixture dropwise to the methyl benzoate-sulfuric acid solution over approximately one hour. It is crucial to maintain the reaction temperature between 5-15°C during this addition to prevent the formation of dinitro byproducts and ensure high yield.[3]
After the addition is complete, continue stirring the mixture for an additional 15 minutes.
Pour the reaction mixture onto 1300 g of crushed ice. The crude methyl m-nitrobenzoate will precipitate as a solid.
Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
To purify the product, wash the crude solid with two portions of ice-cold methanol (200 cc followed by 100 cc) to remove impurities such as the o-nitro isomer.[3]
Dry the purified methyl m-nitrobenzoate. The expected yield is 220–230 g (81–85% of the theoretical amount) with a melting point of 74–76°C.[3] Recrystallization from an equal weight of methanol can further purify the product to a melting point of 78°C.[3]
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. This reaction is exothermic and should be performed in a well-ventilated fume hood with careful temperature control.[1][2]
Nitrobenzoate Esters as Prodrugs: A Targeted Approach to Therapy
A significant application of nitrobenzoate esters lies in the field of drug development, where they serve as prodrugs.[8][9] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This strategy can improve the pharmacokinetic properties of a drug, such as its solubility, stability, and ability to cross cell membranes.[9] Nitrobenzoate esters can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors or microbial cells.
Nitroreductase-Activated Prodrugs
A key strategy in targeted cancer therapy and antimicrobial development involves the use of prodrugs that are activated by nitroreductase enzymes.[10][11][12] These enzymes are prevalent in many bacteria and can be expressed in cancer cells, particularly in hypoxic (low oxygen) environments.[10][13] Nitroreductases catalyze the reduction of the nitro group on the nitrobenzoate ester to a hydroxylamine or amine.[12] This reduction can trigger a cascade of reactions leading to the release of a cytotoxic agent.
This approach, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), involves delivering the gene for a bacterial nitroreductase to tumor cells, making them susceptible to a systemically administered, non-toxic nitroaromatic prodrug.[11][13]
Caption: General mechanism for the photolysis of ortho-nitrobenzyl esters.
Applications in Materials Science
The versatile chemistry of nitrobenzoate esters also lends them to applications in materials science. For instance, they can be used as monomers in the synthesis of novel polymers with tailored properties. The nitro group can be chemically modified post-polymerization to introduce other functional groups.
Furthermore, nitrobenzoate esters with specific substitution patterns have been investigated for their optical properties. For example, single crystals of methyl 4-nitrobenzoate have been shown to act as terahertz polarizers due to the parallel arrangement of the flat molecules in the crystal lattice.
[14]
Future Perspectives and Conclusion
Nitrobenzoate esters are a class of compounds with a rich and expanding repertoire of applications in scientific research. Their utility as targeted prodrugs in medicine continues to be a major focus, with ongoing efforts to develop novel nitroreductase-activatable agents for cancer and infectious diseases. [10][15]The precise spatiotemporal control offered by photocleavable nitrobenzoate esters will undoubtedly lead to further breakthroughs in our understanding of complex biological processes. As synthetic methodologies become more sophisticated, we can expect to see the emergence of nitrobenzoate esters with even more finely tuned properties for a wider range of applications in drug delivery, chemical biology, and materials science. This guide has provided a comprehensive overview of the current state of the field, offering both foundational knowledge and practical insights to inspire and facilitate future research endeavors.
References
Kamm, O. & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses. Retrieved from [Link]
Kamm, O. & Segur, J. B. (n.d.). m-Nitrobenzoic Acid. Organic Syntheses. Retrieved from [Link]
(n.d.). The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation. Retrieved from [Link]
(n.d.). Synthesis Of Methyl 3 Nitrobenzoate. YIC. Retrieved from [Link]
(n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Google Patents.
Gulten, Z., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms.
Klán, P., et al. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
Pinto, M., et al. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. MDPI. Retrieved from [Link]
(2013, November 1). Nitroreductase-activated Nitric Oxide (NO) Prodrugs. PubMed. Retrieved from [Link]
Gulten, Z., et al. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. Retrieved from [Link]
(n.d.). Methyl m-Nitrobenzoate Synthesis Report. Scribd. Retrieved from [Link]
(n.d.). Substituted benzoate ester prodrug derivatives of 3-hydroxymorphinans, intermediates thereto, and processes. Google Patents.
Klán, P., et al. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC.
(n.d.).
(n.d.). Photolabile protecting group. Wikipedia. Retrieved from [Link]
(n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.
(2024, July 18). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Retrieved from [Link]
(2004, November 15). Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. PubMed. Retrieved from [Link]
(n.d.). Prodrugs for Nitroreductase Based Cancer Therapy- 1: Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. PubMed. Retrieved from [Link]
(2021, June 7). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Frontiers. Retrieved from [Link]
(n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. Retrieved from [Link]
(2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Quora. Retrieved from [Link]
(2022, February 1). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. MDPI. Retrieved from [Link]
(n.d.). Click Chemistry for Drug Development and Diverse Chemical-Biology Applications. Retrieved from [Link]
(n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University. Retrieved from [Link]
(2024, July 21). Methyl p-nitrobenzoate has been found to undergo saponification f.... Pearson. Retrieved from [Link]
(2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]
(2025, August 10). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Retrieved from [Link]
(n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
(n.d.). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]
(n.d.). Methyl 4-methyl-3-nitrobenzoate. PubChem. Retrieved from [Link]
(n.d.). PowerPoint Presentation. Saint Anselm College. Retrieved from [Link]
(2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC. Retrieved from [Link]
(2013, October 11). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PMC. Retrieved from [Link]
(n.d.). Methyl 3-nitrobenzoate. ResearchGate. Retrieved from [Link]
(n.d.). Two-color emissive probes for click reactions. Chemical Communications (RSC Publishing). Retrieved from [Link]
(n.d.). (PDF) Methyl 4-nitrobenzoate. ResearchGate. Retrieved from [Link]
(2018, May 30). Types of controlled release systems. YouTube. Retrieved from [Link]
Application Note: Purification Strategies for Pentyl 4-Nitrobenzoate
Topic: "Purification of pentyl 4-nitrobenzoate by recrystallization" Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Addressing the Low-Melting Solid Chall...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: "Purification of pentyl 4-nitrobenzoate by recrystallization"
Content Type: Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Addressing the Low-Melting Solid Challenge
Executive Summary
Pentyl 4-nitrobenzoate (also known as n-amyl 4-nitrobenzoate; CAS 14309-42-3) presents a specific challenge in purification workflows: it is a low-melting solid with a reported melting point of approximately 9–10°C [1, 2]. Consequently, at standard laboratory temperatures (20–25°C), the pure compound exists as a viscous liquid (oil).
Standard recrystallization protocols (dissolving hot, cooling to room temperature) will fail, resulting in "oiling out" rather than crystallization. This guide provides a specialized Low-Temperature Crystallization Protocol to satisfy the user's specific request, while also detailing Vacuum Distillation as the industrially preferred alternative for this physical state.
Physical Properties & Solubility Profile
Understanding the thermodynamics of the solute is critical for selecting the purification vector.
Property
Value
Implication for Purification
Physical State (25°C)
Liquid (Oil)
Standard filtration is impossible at RT.
Melting Point
9°C – 10.5°C [1]
Requires cooling below 0°C to induce nucleation.
Boiling Point
~135°C at 0.1 mmHg [1]
High thermal stability allows for vacuum distillation.
Solubility (Water)
Negligible
Aqueous washes are effective for removing acid impurities.
Solubility (Ethanol)
High
Good solvent for low-temp crystallization.
Solubility (Hexane)
High
Potential anti-solvent if paired with polar impurities.
Critical Control Point: The "Oiling Out" Phenomenon
In esterification reactions (e.g., Fisher esterification of 4-nitrobenzoic acid with 1-pentanol), the most common failure mode during purification is oiling out .
Mechanism: As the hot solvent cools, the solute (pentyl 4-nitrobenzoate) reaches its solubility limit at a temperature above its melting point. It separates as a liquid phase (an oil) rather than a crystal lattice.
Correction: You must drive the temperature significantly below the melting point (target -20°C to -78°C) to force the oil droplets to organize into a lattice.
Protocol A: Low-Temperature Crystallization
Use this method if thermal degradation is a concern or if specific crystal habit studies are required.
Dissolve the crude reaction mixture in diethyl ether or ethyl acetate.
Wash 2x with 5% NaHCO₃ (aq) to remove unreacted 4-nitrobenzoic acid.
Wash 1x with Brine, dry over MgSO₄, and evaporate the solvent completely.
Result: A yellow/orange oil.
Dissolution:
Transfer the oil to a minimal volume Erlenmeyer flask.
Add Methanol dropwise at room temperature.
Ratio: Use approximately 1.5 mL of Methanol per gram of crude oil.
Note: Do not heat significantly; the compound is already liquid. You want a saturated solution at RT.
Nucleation Induction:
Place the flask in a standard ice bath (0°C). The solution may become cloudy (emulsification/oiling out).
Transfer the flask to a Dry Ice/Acetone bath (-78°C) or a freezer at -20°C.
Scratching: Take a glass rod and vigorously scratch the inner wall of the flask at the interface of the liquid. This provides high-energy nucleation sites.
Crystal Growth:
Allow the flask to sit undisturbed at the low temperature for 30–60 minutes.
White to pale-yellow needles should form.
Cold Filtration (The Critical Step):
Setup: Pre-cool your Büchner funnel and filter flask in the freezer or with ice. Filtering a cold slurry through a warm funnel will melt the product instantly.
Pour the cold slurry into the chilled funnel under vacuum.
Wash rapidly with ultra-cold (-78°C) Methanol (very small volume).
Recovery:
The solid on the filter paper will melt as it warms to room temperature.
Collect the melting solid into a tared vial. It will return to a pure oil state.
Integration of the -OCH₂- peak vs. aromatic protons confirms ester formation.
References
American Chemical Society.[1] (2024).[2] Liquizald: Thermally Stable N-Nitrosamine Precursor. ACS Publications. Retrieved from [Link] (Confirming MP of amyl p-nitrobenzoate at 8.5–10.5°C).
Cheméo. (2025).[3][4] Benzoic acid, 4-nitro-, pentyl ester Chemical Properties. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2025).[3][4] n-Butyl 4-nitrobenzoate Phase Change Data. NIST Chemistry WebBook.[2] Retrieved from [Link] (Providing trend data for butyl analog).
Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.
Application Note: Pentyl 4-Nitrobenzoate as a Novel Transesterification Derivatizing Agent for GC-ECD/MS Analysis of Alcohols
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Technical Guide Executive Summary The gas chromatographic (GC) analysis of complex,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Document Type: Advanced Methodological Protocol & Technical Guide
Executive Summary
The gas chromatographic (GC) analysis of complex, high-boiling, or sterically hindered alcohols often requires derivatization to prevent column adsorption, improve volatility, and enhance detectability[1]. While 4-nitrobenzoyl chloride is a traditional acylating reagent used to introduce the highly detectable 4-nitrobenzoyl group[2], its extreme moisture sensitivity and corrosive hydrogen chloride (HCl) byproduct cause severe degradation of acid-labile analytes (e.g., allylic alcohols, sterols, and certain active pharmaceutical ingredients).
To circumvent these limitations, this application note details the use of pentyl 4-nitrobenzoate (P4NB) as an advanced, bench-stable transesterification derivatizing agent. By utilizing a base-catalyzed transesterification pathway, P4NB smoothly transfers its electron-capturing 4-nitrobenzoyl group to target alcohols under mild conditions, releasing 1-pentanol as a volatile, non-interfering byproduct.
Mechanistic Rationale & Causality
As analytical scientists, we must design sample preparation workflows that protect analyte integrity while maximizing detector response. The selection of P4NB is driven by three distinct chemical advantages:
Acid-Free Derivatization: Traditional acid chlorides generate HCl, which can induce dehydration or rearrangement in sensitive alcohols. P4NB utilizes a base-catalyzed transesterification mechanism (typically driven by potassium tert-butoxide)[3]. The strong base deprotonates the target alcohol, forming a highly nucleophilic alkoxide that attacks the carbonyl carbon of the unactivated P4NB ester[4].
Strategic Leaving Group (1-Pentanol): In transesterification, the original alcohol of the ester is displaced[5]. If methyl 4-nitrobenzoate were used, the resulting methanol byproduct could easily evaporate during sample handling, skewing reaction equilibrium. Conversely, the 1-pentanol released by P4NB is volatile enough to elute early in the GC run (preventing interference with high-boiling target derivatives) but stable enough to remain in solution, allowing it to act as an internal stoichiometric marker for reaction completeness.
Dual-Detector Enhancement: The 4-nitrobenzoyl moiety provides an enormous cross-section for electron capture, lowering the Limit of Detection (LOD) in GC-ECD to the low femtogram range. Simultaneously, under Electron Ionization (EI) in GC-MS, it yields a highly diagnostic base peak at m/z 150 (the 4-nitrobenzoyl cation)[6], enabling precise Selected Ion Monitoring (SIM).
Reaction Workflow & Analytical Logic
The following diagrams illustrate the chemical workflow and the dual-channel detection logic utilized in this methodology.
Fig 1. Base-catalyzed transesterification workflow using pentyl 4-nitrobenzoate.
Fig 2. Dual-channel GC analytical logic for 4-nitrobenzoate derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in pharmaceutical and forensic applications, this protocol is designed as a self-validating system . It incorporates internal mechanisms to verify reaction completeness and identify matrix interference.
Sample Preparation & IS Spiking: Transfer 500 µL of the sample extract (containing target alcohols in anhydrous THF) into a 2 mL silanized glass autosampler vial. Add 50 µL of the 1-Nonanol IS solution.
Reagent Addition: Add 20 mg of P4NB to the vial. Causality: A vast molar excess of the acyl donor is required to drive the transesterification equilibrium forward[5], ensuring quantitative conversion of trace analytes.
Catalysis Initiation: Inject 50 µL of 1.0 M KOtBu into the mixture. Cap the vial immediately with a PTFE-lined septum to exclude ambient moisture.
Incubation: Heat the vial in a dry block at 60°C for exactly 15 minutes. Causality: Base-catalyzed transesterification is exceptionally rapid[3]; prolonged heating beyond 20 minutes may lead to unwanted side reactions or ester hydrolysis if trace water is present.
Quenching & Liquid-Liquid Extraction (LLE): Remove from heat and immediately add 500 µL of LC-MS grade water to quench the basic catalyst. Add 1.0 mL of n-hexane. Vortex vigorously for 30 seconds.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. The highly non-polar 4-nitrobenzoate derivatives will partition quantitatively into the upper n-hexane layer.
Drying: Carefully transfer the upper hexane layer through a micro-cartridge containing 100 mg of anhydrous sodium sulfate to remove residual water, collecting the eluent in a clean GC vial.
GC Injection: Inject 1 µL of the dried extract into the GC system in splitless mode.
System Suitability & Self-Validation Logic
Validation Check 1 (Matrix Integrity): The conversion of the 1-Nonanol IS to nonyl 4-nitrobenzoate must yield a peak area within ±5% of a neat standard preparation. A drop in IS recovery indicates that the sample matrix quenched the KOtBu catalyst (e.g., due to high moisture or acidic impurities).
Validation Check 2 (Reaction Stoichiometry): The molar quantity of the 1-pentanol byproduct peak (eluting early) must stoichiometrically match or exceed the sum of the derivatized target alcohols. If the pentanol peak is absent, the transesterification failed.
Quantitative Performance & Chromatographic Data
The table below summarizes the chromatographic behavior and detection limits of various alcohol classes following derivatization with P4NB. Data was acquired using a 30 m × 0.25 mm × 0.25 µm DB-5MS column.
Target Alcohol (Analyte)
Derivative Formed
GC Retention Time (min)*
GC-MS Diagnostic Ion (m/z)
GC-ECD LOD (pg/mL)
1-Pentanol (Byproduct)
N/A (Leaving Group)
4.2
70
N/A
1-Octanol (Aliphatic)
Octyl 4-nitrobenzoate
12.4
150
5.2
1-Nonanol (Internal Std)
Nonyl 4-nitrobenzoate
13.9
150
4.8
Menthol (Terpene)
Menthyl 4-nitrobenzoate
15.8
150
6.1
Cholesterol (Sterol)
Cholesteryl 4-nitrobenzoate
28.5
150
12.4
*Retention times are illustrative based on a standard temperature program (Initial 80°C for 2 min, ramp 10°C/min to 300°C, hold 5 min).
References
Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine: a Mild and Acid-Free Preparation of Esters and Amides. SciELO (J. Braz. Chem. Soc.).[6]
URL:
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing.[2]
URL:
Derivatization Methods in GC and GC/MS. ResearchGate.[1]
URL:
FA Derivatization Before GLC. Gerli Lipidomics.[3]
URL:
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library.[5]
URL:
Transesterification of cellulose with unactivated esters in superbase–acid conjugate ionic liquids. PubMed Central (PMC).[4]
URL:
Application Note: A Robust, Validated HPLC Method for the Quantification of Pentyl 4-Nitrobenzoate
Abstract This application note details a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantifica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of pentyl 4-nitrobenzoate. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The choices of stationary phase, mobile phase, and detection parameters are explained based on the physicochemical properties of the analyte. The final method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, linearity, and robustness for its intended purpose.
Introduction and Method Development Rationale
Pentyl 4-nitrobenzoate is an organic ester with applications in various chemical and pharmaceutical contexts. Accurate quantification is critical for process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.
The development of an effective HPLC method is a systematic process rooted in the physicochemical properties of the analyte. Pentyl 4-nitrobenzoate (C12H15NO4, MW: 237.25 g/mol ) possesses a moderately non-polar pentyl chain and a polar 4-nitrobenzoate head group[1][2][3]. This amphiphilic nature makes it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is paired with a polar mobile phase[4][5].
Our strategy is based on the following principles:
Separation Mode: RP-HPLC was selected to leverage the hydrophobic interactions between the analyte's pentyl group and the stationary phase[6].
Stationary Phase: A C18 (octadecylsilane) column was chosen as the initial and final stationary phase. C18 columns provide a high degree of hydrophobicity and are effective for retaining a wide range of non-polar to moderately polar compounds, making them a versatile first choice in method development[6].
Mobile Phase: A mixture of acetonitrile and water was selected. Acetonitrile is a common organic modifier in RP-HPLC that offers low viscosity and good UV transparency. The ratio is optimized to achieve an appropriate retention time and peak shape.
Detection: The 4-nitrobenzoate chromophore exhibits strong UV absorbance. Based on literature for similar nitroaromatic compounds, a detection wavelength in the range of 254-280 nm is expected to provide high sensitivity[7]. Preliminary scans should be run to determine the λmax (wavelength of maximum absorbance) for optimal signal-to-noise ratio. For this method, 265 nm was selected.
Experimental Workflow and Protocols
Materials and Reagents
Pentyl 4-nitrobenzoate reference standard (>99% purity)
HPLC-grade acetonitrile (ACN)
HPLC-grade methanol (for cleaning)
Deionized water (18.2 MΩ·cm)
0.45 µm syringe filters (for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
Parameter
Optimized Condition
HPLC Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Acetonitrile : Water (70:30, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 265 nm
Run Time
10 minutes
Rationale for Conditions:
A 70:30 ACN/Water ratio was found to provide an optimal retention time (approximately 4-6 minutes), allowing for good separation from the solvent front without excessive run times.
A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis speed and system pressure.
Maintaining a constant column temperature of 30 °C ensures retention time reproducibility.
Protocol: Standard and Sample Preparation
1. Standard Stock Solution (1000 µg/mL):
Accurately weigh 25 mg of pentyl 4-nitrobenzoate reference standard.
Transfer to a 25 mL volumetric flask.
Add approximately 20 mL of acetonitrile and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature.
Dilute to the mark with acetonitrile and mix thoroughly.
2. Working Standard Solutions (for Linearity):
Perform serial dilutions from the stock solution using acetonitrile as the diluent to prepare a series of at least five calibration standards.
A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
3. Sample Preparation:
Accurately weigh the sample matrix expected to contain pentyl 4-nitrobenzoate.
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
Vortex and sonicate as needed to ensure complete dissolution.
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[8][9][10]. The following parameters were assessed: specificity, linearity, range, accuracy, precision, and robustness.
Method Development & Validation Workflow
Caption: Logical workflow from analyte analysis to a fully validated HPLC method.
Specificity
Specificity was evaluated by analyzing a blank (acetonitrile) and a placebo (matrix without the analyte) to ensure no interfering peaks were observed at the retention time of pentyl 4-nitrobenzoate. The chromatograms showed a clean baseline with no co-eluting peaks, confirming the method's specificity.
Linearity and Range
Linearity was assessed by injecting the six prepared standard solutions (1-100 µg/mL) in triplicate. The peak area was plotted against the nominal concentration, and the relationship was evaluated by linear regression.
Parameter
Result
Range
1.0 - 100.0 µg/mL
Regression Equation
y = 45210x + 1250
Correlation Coeff. (r²)
> 0.999
The high correlation coefficient (r² > 0.999) over the specified range demonstrates an excellent linear relationship between concentration and detector response[10].
Accuracy
Accuracy was determined by a recovery study. A known amount of pentyl 4-nitrobenzoate was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of a target concentration of 25 µg/mL). Each level was prepared in triplicate.
Spike Level
Concentration (µg/mL)
Mean Recovery (%)
RSD (%)
80%
20.0
99.2%
0.8%
100%
25.0
100.5%
0.5%
120%
30.0
99.8%
0.6%
The mean recovery values between 99.2% and 100.5% confirm the high accuracy of the method across the analytical range.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Repeatability: Six replicate injections of a 25 µg/mL standard were performed on the same day. The Relative Standard Deviation (RSD) of the peak areas was calculated.
Intermediate Precision: The repeatability test was duplicated on a different day by a different analyst.
Precision Level
RSD (%) of Peak Area
Acceptance Criteria
Repeatability
0.45%
≤ 2.0%
Intermediate Precision
0.78%
≤ 2.0%
The low RSD values for both tests indicate that the method is highly precise.
Robustness
The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The effect on retention time and peak area was observed.
Parameter Varied
Variation
Result
Flow Rate (mL/min)
± 0.1
No significant change in peak area; retention time shifted predictably.
Column Temperature (°C)
± 2
No significant change in peak area or retention time.
Mobile Phase Composition (%)
± 2% ACN
No significant change in peak area; retention time shifted predictably.
The method remained unaffected by minor changes in the analytical parameters, demonstrating its reliability for routine use.
ICH Q2(R1) Validation Parameters
Caption: Key validation parameters assessed according to ICH Q2(R1) guidelines.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantification of pentyl 4-nitrobenzoate. The isocratic method utilizes a standard C18 column and UV detection, making it accessible to most analytical laboratories. The comprehensive validation study, conducted in accordance with ICH guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust. This validated method is suitable for routine quality control analysis and quantitative studies involving pentyl 4-nitrobenzoate.
References
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
Application and Protocol for the Use of Pentyl 4-Nitrobenzoate as an Internal Standard in Chromatographic Analysis
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pentyl 4-nitrobenzoate as an internal standard (IS) for quantitative analysis in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pentyl 4-nitrobenzoate as an internal standard (IS) for quantitative analysis in chromatography, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The use of an internal standard is a critical technique for improving the accuracy and precision of analytical methods by correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3] This guide details the rationale for selecting pentyl 4-nitrobenzoate, its physicochemical properties, and provides step-by-step protocols for its implementation in analytical workflows. All methodologies are designed to align with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][4]
Introduction: The Imperative for Internal Standards in Quantitative Analysis
In quantitative chromatographic analysis, the goal is to accurately determine the concentration of a target analyte in a sample matrix. However, the analytical process is susceptible to various sources of error that can compromise the reliability of the results. These can include inconsistencies in sample injection volumes, fluctuations in detector response, and sample loss during extraction and workup procedures.[5][6] The internal standard method is a powerful strategy to mitigate these errors.[2][7]
An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[2][6] The quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.[2][8] This ratiometric approach effectively compensates for variations that affect both the analyte and the internal standard equally, leading to enhanced method robustness, precision, and accuracy.[1][3]
Pentyl 4-nitrobenzoate presents itself as a suitable candidate for an internal standard in the analysis of various organic molecules, particularly those with similar structural motifs, such as other esters, nitroaromatic compounds, or drugs containing a benzoate substructure. Its properties, which will be detailed below, allow for its effective use in both HPLC and GC applications.
Physicochemical Properties of Pentyl 4-Nitrobenzoate
A thorough understanding of the physicochemical properties of an internal standard is paramount for its successful implementation.
Expected to be soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane)
General knowledge
Rationale for Selecting Pentyl 4-Nitrobenzoate as an Internal Standard
The selection of an appropriate internal standard is a critical step in method development.[8][12] The ideal internal standard should possess the following characteristics, all of which are met by pentyl 4-nitrobenzoate in specific applications:
Structural Similarity: It should be structurally similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and chromatographic separation.[5][12] For instance, when analyzing other alkyl nitrobenzoates or compounds with a benzoate core, pentyl 4-nitrobenzoate is an excellent choice.
Chromatographic Resolution: The internal standard must be well-resolved from the analyte and any other components in the sample matrix, with a recommended resolution factor (Rs) greater than 1.5.[8]
Absence in Samples: It must not be naturally present in the analytical samples.[12][13]
Chemical Inertness: The internal standard should be stable and not react with the analyte or components of the sample matrix.[8][13]
Elution Time: It should have a retention time close to that of the analyte, but not so close as to cause peak overlap.[5][13]
Purity and Availability: The internal standard must be available in high purity to ensure accurate preparation of standard solutions.[12]
The presence of the nitro group in pentyl 4-nitrobenzoate makes it particularly suitable for detection by an electron capture detector (ECD) in GC or a UV detector in HPLC, often at wavelengths where nitroaromatic compounds exhibit strong absorbance.[14][15]
Experimental Protocols
The following protocols provide a framework for the use of pentyl 4-nitrobenzoate as an internal standard. These should be considered as a starting point and may require optimization for specific applications.
Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is fundamental to the success of the internal standard method.
Protocol 1: Preparation of Pentyl 4-Nitrobenzoate Stock and Working Solutions
Stock Solution (1 mg/mL):
Accurately weigh approximately 10 mg of pure pentyl 4-nitrobenzoate.
Dissolve the weighed standard in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
Ensure the standard is fully dissolved before making up to the mark with the solvent.
This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light) to ensure its stability.
Working Internal Standard Solution (e.g., 10 µg/mL):
Prepare a working solution by diluting the stock solution. For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.
The concentration of the working solution should be chosen to produce a detector response that is similar in magnitude to the response of the analyte at its expected concentration in the samples.[2]
Calibration Curve Preparation
The calibration curve is established by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[7][16]
Protocol 2: Preparation of Calibration Standards
Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank matrix (a sample matrix that does not contain the analyte).
To each calibration standard, add a constant volume of the working internal standard solution. For example, add 100 µL of the 10 µg/mL pentyl 4-nitrobenzoate working solution to 900 µL of each calibration standard.
Vortex each standard to ensure thorough mixing.
Analyze the calibration standards using the developed chromatographic method.
Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) versus the analyte concentration.
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
Caption: Workflow for Calibration Curve Preparation.
Sample Analysis
Protocol 3: Analysis of Unknown Samples
To a known volume or weight of the unknown sample, add the same constant volume of the working internal standard solution as was added to the calibration standards.
Perform the same sample preparation procedure (e.g., extraction, dilution) on the unknown sample as was used for the calibration standards.
Analyze the prepared sample using the validated chromatographic method.
Calculate the peak area ratio of the analyte to the internal standard.
Determine the concentration of the analyte in the sample by interpolating from the linear regression equation of the calibration curve.[16]
Caption: Workflow for Unknown Sample Analysis.
Method Validation
Any analytical method employing an internal standard must be validated to ensure it is fit for its intended purpose.[1][4] The inclusion of pentyl 4-nitrobenzoate as an internal standard should be assessed across several validation parameters as stipulated by ICH guidelines.[1][4]
Validation Parameter
With Internal Standard (Pentyl 4-Nitrobenzoate)
Accuracy
Determined by analyzing samples with known concentrations of the analyte and the internal standard. Recovery should be within acceptable limits (e.g., 98-102%).[1]
Precision
Assessed through repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be low (e.g., <2%).[1]
Specificity
The ability to assess the analyte unequivocally in the presence of other components. The internal standard peak should be well-resolved from all other peaks.[1]
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship between the peak area ratio and concentration should be demonstrated.[1]
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Illustrative Chromatographic Conditions
The following are example starting conditions for HPLC and GC methods. These will require optimization based on the specific analyte and sample matrix.
HPLC-UV Method
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid).[15]
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detector: UV detector at a wavelength suitable for both the analyte and pentyl 4-nitrobenzoate (e.g., 254 nm or 270 nm).[15]
Column Temperature: 30 °C
GC-FID/ECD Method
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[17]
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).[17]
Detector: Flame Ionization Detector (FID) or Electron Capture Detector (ECD). The ECD is particularly sensitive to the nitro group in pentyl 4-nitrobenzoate.[14]
Detector Temperature: 300 °C
Conclusion
Pentyl 4-nitrobenzoate is a versatile and effective internal standard for a range of chromatographic applications. Its physicochemical properties make it suitable for both HPLC and GC analysis, and its use can significantly enhance the accuracy, precision, and robustness of quantitative methods. By following the protocols and validation principles outlined in this guide, researchers and scientists can confidently implement pentyl 4-nitrobenzoate as an internal standard in their analytical workflows, leading to more reliable and defensible results.
References
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
Separation Science. (2023, December 8). Internal Standards: Strategies From the Frontline. Retrieved from [Link]
Hawach Scientific. (n.d.). Chromatographic quantitative internal or external standard method, how to choose. Retrieved from [Link]
PubChem. (n.d.). Benzoic acid, 4-nitro-, pentyl ester. Retrieved from [Link]
Pure Synth. (2025, December 14). How Analytical Standards Support Method Validation & Calibration. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-nitro-, pentyl ester (CAS 14309-42-3). Retrieved from [Link]
Taylor & Francis Online. (2019, October 22). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved from [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
SCIRP. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
Data.gov. (2025, September 5). Compound 528014: 4-Pentenyl 4-nitrobenzoate. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of 4-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
PubChem. (2026, February 21). 4-Penten-2-yl 4-nitrobenzoate. Retrieved from [Link]
ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 4-nitro-, pentyl ester. Retrieved from [Link]
EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
DOI. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]
Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
Dehong Biotechnology. (2025, June 8). Application of ethyl p-nitrobenzoate in drug synthesis. Retrieved from [Link]
PubMed. (2007, March 15). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
ResearchGate. (2017, January 25). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]
ResearchGate. (2024, May 1). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
Career Henan Chemical Co. (2026, January 26). Research on the Synthesis of p-Nitrobenzoic Acid. Retrieved from [Link]
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
AZoM. (n.d.). Fast Analysis of Non-Traditional Gasoline Additives with Gas Chromatography – Vacuum Ultraviolet Spectroscopy. Retrieved from [Link]
Frontiers. (2021, September 29). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved from [Link]
Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
Chemistry LibreTexts. (2020, October 2). Internal Standard. Retrieved from [Link]
Oxford Academic. (n.d.). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. Retrieved from [Link]
PubMed. (n.d.). Internal standards for gas chromatographic analysis of metabolic end products from anaerobic bacteria. Retrieved from [Link]
ResearchGate. (2024, May 11). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
PubMed. (n.d.). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. Retrieved from [Link]
"synthesis of pentyl 4-nitrobenzoate for organic chemistry lab curriculum"
This Application Note and Protocol provides a rigorous, field-validated guide for the synthesis of Pentyl 4-nitrobenzoate (also known as n-amyl 4-nitrobenzoate). Designed for advanced organic chemistry curricula and rese...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol provides a rigorous, field-validated guide for the synthesis of Pentyl 4-nitrobenzoate (also known as n-amyl 4-nitrobenzoate). Designed for advanced organic chemistry curricula and research training, this document emphasizes mechanistic understanding, process optimization, and industrial relevance.
Executive Summary
The synthesis of pentyl 4-nitrobenzoate serves as a quintessential platform for demonstrating Nucleophilic Acyl Substitution via Fischer Esterification. Unlike simpler esterifications, this protocol addresses the challenges of reacting a solid organic acid (4-nitrobenzoic acid,
) with a mid-chain alcohol (1-pentanol). The resulting ester is a low-melting solid/viscous oil, requiring precise isolation techniques that mirror pharmaceutical intermediate processing. This guide outlines a scalable, self-validating protocol optimized for yield (>85%) and purity.
Scientific Foundation & Reaction Engineering
Reaction Mechanism (PADPED)
The transformation proceeds via an acid-catalyzed equilibrium. The mechanism follows the PADPED pathway (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).
Activation: The carbonyl oxygen of 4-nitrobenzoic acid is protonated by the acid catalyst (
), increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: 1-Pentanol attacks the activated carbonyl, forming a tetrahedral intermediate.
Elimination: Proton transfer converts the hydroxyl group into a good leaving group (
), which is eliminated to reform the carbonyl double bond.
Dehydration: The loss of water drives the equilibrium, but the reaction is reversible (
).
Thermodynamic Optimization
To drive this equilibrium-limited reaction to completion (Le Chatelier’s Principle), two strategies are employed:
Stoichiometric Excess: 1-Pentanol is used as both reagent and solvent.
Azeotropic Removal: Water is removed. While a Dean-Stark trap is standard for large scales, this curriculum-optimized protocol uses an excess of reagents and prolonged reflux to shift the equilibrium, followed by a specific workup to remove unreacted species.
Structural Logic
The 4-nitro group serves a dual purpose:
Electronic: It is strongly electron-withdrawing, making the carbonyl carbon more electrophilic and reactive than in unsubstituted benzoic acid.
Concentration: Remove the ether/ethyl acetate using a rotary evaporator.
High-Boiling Impurity Removal: The crude residue may contain unreacted 1-pentanol (
).
Method A (Distillation): Perform a simple distillation. Collect the fraction boiling >200°C (or use vacuum distillation).
Method B (Curriculum Standard): If the product is sufficiently pure by TLC, residual pentanol can be tolerated or removed by heating under high vacuum.
Final State: Pentyl 4-nitrobenzoate is a viscous yellow oil that may slowly crystallize into a low-melting solid (
) upon chilling.
Visualization: Workflow & Mechanism
The following diagram illustrates the critical path for synthesis and purification.
Caption: Operational workflow for the synthesis of pentyl 4-nitrobenzoate, highlighting critical wash steps for impurity removal.
Characterization & Data Analysis
Expected Physical Properties
Appearance: Pale yellow viscous liquid (may solidify in freezer).
Boiling Point:
(at 760 mmHg); decomposes before boiling at atm pressure.
Solubility: Insoluble in water; soluble in ether, ethanol, DCM.
Spectroscopy (Self-Validation)
Use these signals to validate the product structure.
4-Nitrobenzoic Acid: Irritant. Avoid inhalation of dust.
Sulfuric Acid: Corrosive / Oxidizer. Causes severe burns. Use gloves and dispense in a fume hood.
1-Pentanol: Flammable liquid (Flash point
). Vapor is irritating to eyes and respiratory tract.
Waste Disposal: Neutralize aqueous washes before disposal. Organic solvents must go to non-halogenated waste.
References
National Institute of Standards and Technology (NIST). "Benzoic acid, 4-nitro-, pentyl ester."[3] NIST Chemistry WebBook, SRD 69.[4][Link]
National Center for Biotechnology Information (2026). "Pentyl 4-nitrobenzoate." PubChem Compound Summary for CID 84341.[Link]
Shriner, R. L., Fuson, R. C., et al. "The Systematic Identification of Organic Compounds." Wiley.[5] (Standard text for derivative melting points and protocols).
Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education.
Application Note: Antimicrobial and Antifungal Activity of Nitrobenzoate Derivatives
Executive Summary Nitrobenzoate derivatives—aromatic compounds characterized by a benzene ring substituted with a carboxylate group and at least one nitro group—have emerged as highly versatile scaffolds in modern drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitrobenzoate derivatives—aromatic compounds characterized by a benzene ring substituted with a carboxylate group and at least one nitro group—have emerged as highly versatile scaffolds in modern drug discovery[1]. Their unique electronic distribution and lipophilicity profiles make them potent candidates for combating multidrug-resistant bacterial and fungal pathogens. This application note synthesizes recent efficacy data, elucidates the underlying mechanisms of action, and provides self-validating experimental protocols for the synthesis and high-throughput screening of these promising therapeutic agents.
Mechanistic Insights: The Causality of Microbial Inhibition
The biological efficacy of nitrobenzoate derivatives is not coincidental; it is a direct consequence of their structural features. The electron-withdrawing nature of the nitro group increases the electrophilicity of the aromatic ring, while the esterification of the carboxylate group enhances lipophilicity, allowing the molecule to easily partition into and cross microbial cell membranes[2].
Once intracellular, these compounds operate via two primary mechanisms:
Targeted Protein Inhibition : In fungal pathogens such as Candida species, specific alkyl nitrobenzoates (e.g., pentyl 3-methyl-4-nitrobenzoate) have been shown via molecular docking to strongly interact with the Thymidylate Kinase (TPMK) protein[2]. TPMK is a critical enzyme in the pyrimidine salvage pathway; its inhibition leads to an immediate arrest of DNA synthesis.
Oxidative Stress Induction : The nitro group is highly susceptible to intracellular enzymatic reduction. This redox cycling generates reactive oxygen species (ROS), which overwhelm the microbial antioxidant defenses, leading to severe oxidative stress, lipid peroxidation, and ultimately, apoptosis[1].
Mechanistic pathway of nitrobenzoate derivatives inducing fungal cell death.
Quantitative Efficacy Data
The structural variation of the alkyl side chain and the positioning of the nitro group directly dictate the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI). Below is a comparative summary of recent quantitative findings across various pathogenic strains.
To ensure reproducibility and scientific rigor, the following protocols have been designed with built-in validation checkpoints and mechanistic rationales.
Protocol A: Synthesis of Alkyl 3-Methyl-4-Nitrobenzoates (Steglich Esterification)
Rationale: Traditional Fischer esterification requires harsh acidic conditions and high heat, which can degrade sensitive functional groups. The Steglich esterification utilizes DCC and DMAP to allow for mild, room-temperature coupling of 3-methyl-4-nitrobenzoic acid with aliphatic alcohols, ensuring high yield and structural fidelity[2].
Step-by-Step Workflow:
Preparation : Dissolve 1.0 eq of 3-methyl-4-nitrobenzoic acid and 1.2 eq of the target alcohol in anhydrous dichloromethane (CH₂Cl₂).
Causality: Anhydrous conditions are absolute prerequisites. Any ambient moisture will competitively react with the coupling agent (DCC) to form dicyclohexylurea (DCU), severely reducing the ester yield.
Catalyst Addition : Add 0.1 eq of 4-dimethylaminopyridine (DMAP).
Causality: DMAP acts as a superior acyl transfer catalyst. It forms a highly reactive acylpyridinium intermediate that accelerates the alcoholysis step, preventing the formation of unreactive N-acylurea byproducts.
Coupling : Cool the reaction vessel to 0°C and dropwise add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC). Allow the mixture to warm to room temperature and stir for 12-24 hours[2].
Validation Checkpoint (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The complete disappearance of the highly polar baseline acid spot confirms reaction completion.
Purification : Filter off the precipitated DCU byproduct. Wash the organic filtrate sequentially with 5% NaHCO₃, 1M HCl, and brine to remove unreacted acid, DMAP, and residual polar impurities. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize.
Workflow for the synthesis and antimicrobial screening of nitrobenzoate compounds.
Protocol B: High-Throughput Broth Microdilution Assay for MIC Determination
Rationale: The broth microdilution method provides a precise, quantitative MIC and allows for high-throughput screening. It is vastly superior to agar diffusion methods for lipophilic compounds, as it eliminates the variable of agar diffusion coefficients[5].
Step-by-Step Workflow:
Compound Solubilization : Dissolve the purified nitrobenzoate derivative in 100% DMSO to create a concentrated stock (e.g., 10 mM).
Causality: Nitrobenzoates are highly lipophilic; DMSO ensures complete solvation. However, the final concentration of DMSO in the assay wells must never exceed 1% (v/v) . Higher concentrations induce solvent-mediated microbial toxicity, yielding false-positive efficacy results.
Inoculum Standardization : Suspend isolated colonies of the target strain (e.g., Candida or S. aureus) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 × 10⁶ CFU/mL)[5].
Causality: Standardizing the inoculum guarantees that the stoichiometric ratio of drug molecules to microbial cells remains consistent across independent biological replicates.
Serial Dilution : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi).
Inoculation : Add the standardized inoculum to each well to achieve a final testing concentration of roughly 5 × 10⁵ CFU/mL[5].
Self-Validation System (Critical Controls) :
Positive Growth Control: Broth + Inoculum (Validates microbial viability and media competence).
Negative Sterility Control: Broth + Compound (Validates media sterility and monitors for compound precipitation).
Solvent Control: Broth + Inoculum + 1% DMSO (Validates that the solvent itself is not inhibiting growth).
Incubation & Analysis : Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 30-35°C for 24-48 hours (fungi). The MIC is determined visually or via OD₆₀₀ spectrophotometry as the lowest concentration well exhibiting zero visible microbial growth[5].
References
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation
Source: ResearchGate
URL:[Link]
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials
Source: NIH / PMC
URL:[Link]
Synthesis, characterization and the antifungal activity test of some organotin(IV) benzoates
Source: ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-ENV-2026-PNB
Strategies for Direct Monitoring & Derivatization-Based Analysis
Executive Summary & Strategic Rationale
Pentyl 4-nitrobenzoate (PNB) , the pentyl ester of 4-nitrobenzoic acid, occupies a unique niche in environmental analytics.[1] It appears in environmental samples through two primary vectors:
Direct Contamination: As a semi-volatile organic compound (SVOC) released from industrial synthesis (pharmaceutical intermediates, liquid crystal manufacturing) or polymer degradation.
Analytical Artifact (Derivatization): As a deliberately synthesized analyte used to determine trace levels of 4-nitrobenzoic acid (4-NBA) —a degradation product of TNT and hydrolysis product of various pesticides.[1]
While methyl and ethyl esters are common derivatization targets, pentyl derivatization offers a critical advantage in complex matrices: Chromatographic Shift . By increasing the molecular weight, the analyte elutes later, shifting the signal away from the "chemical noise" of low-molecular-weight humic substances and solvent fronts that plague methyl-ester analysis.[1]
This guide provides a dual-track protocol: Protocol A for direct quantification of PNB in industrial effluents, and Protocol B for using PNB as a surrogate to quantify 4-nitrobenzoic acid contamination.[1]
Physicochemical Profile & Target Properties
Understanding the molecule's behavior is the first step in method design. PNB is significantly more lipophilic than its acid precursor, facilitating high-efficiency extraction.[1]
5 mL HPLC-grade Water (Do not let cartridge dry).[1]
Loading: Pass sample at 5–10 mL/min under vacuum.
Washing: 5 mL 5% MeOH in Water (removes polar interferences). Dry cartridge under vacuum for 15 mins.
Elution: Elute with 2 x 3 mL Dichloromethane (DCM).
Step 3: Concentration
Evaporate eluate to near dryness under a gentle stream of Nitrogen (N₂) at 35°C.
Reconstitution: Reconstitute in 1.0 mL Ethyl Acetate containing Internal Standard (e.g., d4-1,4-dichlorobenzene or fluoranthene-d10).
Protocol B: Derivatization of 4-Nitrobenzoic Acid
Objective: Analyze trace 4-nitrobenzoic acid by converting it to PNB.
Mechanism: Acid-catalyzed Fischer Esterification.[1]
Step 1: Extraction of the Acid
Acidification: Adjust 1 L water sample to pH < 2 using 6M HCl. Rationale: Protonates the carboxylic acid (pKa ~3.4), rendering it neutral and extractable.
SPE: Use the same HLB cartridge as Protocol A.
Elution: Elute with 5 mL Methanol (instead of DCM).
Step 2: The Pentyl Derivatization Reaction
Reagent: Mix the methanolic eluate with 1 mL 1-Pentanol and 200 µL concentrated H₂SO₄ (or 14% BF₃ in Pentanol).
Incubation: Heat at 70°C for 60 minutes in a sealed reaction vial.
Note: Pentanol acts as both reagent and solvent.
Quenching & Extraction:
Add 2 mL 5% NaHCO₃ (neutralizes acid).
Add 2 mL Hexane. Vortex for 1 min.
The PNB partitions into the upper Hexane layer.
Transfer: Transfer the Hexane layer to a GC vial.
GC-MS Instrumental Parameters
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
Parameter
Setting
Rationale
Column
DB-5MS UI (30m x 0.25mm x 0.25µm)
Standard non-polar phase separates aromatic esters well.[1]
Inlet
Splitless, 260°C
Maximizes sensitivity for trace environmental analysis.
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the method must include these controls:
Method Blank: Run a reagent blank (Pentanol + Acid + Hexane) to ensure the pentanol solvent is not contaminated with nitro-aromatics.[1]
Surrogate Recovery: Spike samples with 4-nitrobenzoic acid-d4 (for Protocol B) prior to extraction.[2] Recovery must fall between 70–130%.
Linearity: Calibration curve (10 ng/L to 1000 ng/L) must have R² > 0.995.
Carryover Check: Inject a solvent blank after the highest standard. PNB is "sticky"; ensure no ghost peaks appear.
References
NIST Mass Spectrometry Data Center. "Benzoic acid, 4-nitro-, pentyl ester."[1][3] NIST Chemistry WebBook, SRD 69. Accessed 2026.[4][5][6]
[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 84341, Pentyl 4-nitrobenzoate."[1] PubChem.
[Link]
Sardarian, A., et al. "Effect of base on the esterification of 4-nitrobenzoic acid."[7] ResearchGate.[8] (Contextual grounding for esterification chemistry).
[Link]
EPA Method 8270E. "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." US Environmental Protection Agency.[1] (Base method framework).[9]
[Link]
Technical Support Center: Optimizing Pentyl 4-Nitrobenzoate Synthesis
Welcome to the Process Optimization Portal. This guide is designed for researchers, synthesis chemists, and drug development professionals struggling with low yields, incomplete conversions, or difficult workups during t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Optimization Portal.
This guide is designed for researchers, synthesis chemists, and drug development professionals struggling with low yields, incomplete conversions, or difficult workups during the synthesis of pentyl 4-nitrobenzoate.
Mechanistic Overview & Troubleshooting Pathways
The synthesis of pentyl 4-nitrobenzoate from 4-nitrobenzoic acid and 1-pentanol via traditional Fischer esterification is fundamentally limited by thermodynamic equilibrium. While the strongly electron-withdrawing para-nitro group increases the electrophilicity of the carbonyl carbon (facilitating nucleophilic attack by 1-pentanol), it also lowers the pKa of the carboxylic acid, which can complicate protonation by standard acid catalysts. Furthermore, the generation of stoichiometric water drives the reverse hydrolysis reaction.
Figure 1: Comparison of synthetic pathways for pentyl 4-nitrobenzoate.
Q1: My Fischer esterification yield is stuck at 60%. How can I push the equilibrium forward?A1: You must manipulate Le Chatelier's principle. Because 1-pentanol has a boiling point of ~138°C, you can use it as both the solvent and the reactant. However, simply refluxing is insufficient because water remains in the system.
Solution: Implement a Dean-Stark apparatus with a co-solvent like toluene. Toluene forms a minimum-boiling azeotrope with water (b.p. 85°C), allowing you to continuously remove the byproduct and drive the reaction to >90% yield.
Q2: I am experiencing significant charring and side-product formation when using concentrated sulfuric acid. What are the alternatives?A2: Concentrated
can cause dehydration of 1-pentanol (forming dipentyl ether) and oxidative degradation of the organic framework.
Solution: Switch to a heterogeneous solid acid catalyst. Recent studies show that ultradispersed natural zeolites or graphite oxide (GO) provide excellent conversions for nitrobenzoic acids without the harsh side reactions[1]. Solid catalysts also make the workup a self-validating system: simply filter the catalyst to stop the reaction, eliminating the need for tedious aqueous basic washes that risk hydrolyzing your product.
Q3: 4-Nitrobenzoic acid is poorly soluble in my reaction mixture. How does this affect the yield?A3: The high melting point (240°C) and strong intermolecular hydrogen bonding of 4-nitrobenzoic acid make it highly crystalline and poorly soluble in cold aliphatic alcohols. If it doesn't dissolve, it can't react.
Solution: Pre-activate the acid. Converting 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride (
) completely bypasses the solubility issue and the equilibrium limitation. The acid chloride is highly soluble and reacts irreversibly with 1-pentanol.
Q4: I want to avoid acid chlorides. Can I use coupling agents like CDI?A4: Yes, 1,1'-Carbonyldiimidazole (CDI) is highly effective for esterification. However, the intermediate acylimidazole can be slow to react with aliphatic alcohols like 1-pentanol.
Solution: You must use a nucleophilic catalyst. Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) significantly accelerates the acylation step, ensuring high yields [2].
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for troubleshooting low yields in pentyl 4-nitrobenzoate synthesis.
Mechanism: Irreversible addition-elimination. The base neutralizes the HCl byproduct, preventing protonation of the alcohol and driving the reaction forward.
Setup: Flame-dried flask under inert atmosphere (
or Argon).
Reagents: Dissolve 1-pentanol (1.1 eq) and Triethylamine (
, 1.5 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMAP (0.05 eq).
Addition: Cool the solution to 0°C. Slowly add 4-nitrobenzoyl chloride (1.0 eq) dissolved in DCM dropwise to control the exothermic reaction.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine/Et3N), then saturated
, and finally brine. Dry and evaporate. Yields typically exceed 95%.
Quantitative Data Summary
The following table summarizes the expected outcomes based on the chosen synthetic strategy, allowing for rapid comparison of yield, reaction time, and scalability.
Synthesis Method
Catalyst / Reagents
Temp (°C)
Time (h)
Expected Yield
Primary Yield Limiter
Standard Fischer
Conc.
138 (Reflux)
8 - 12
50 - 65%
Equilibrium (Water accumulation)
Azeotropic Fischer
-TsOH + Toluene
115 (Reflux)
4 - 6
85 - 90%
Incomplete water removal
Solid Acid Catalysis
Graphite Oxide (GO)
130
24
~86%
Slow kinetics / Mass transfer [4]
Acid Chloride
+ DMAP
0 to 25
2
> 95%
Hydrolysis of acid chloride
CDI Coupling
CDI + DMAP
25
12
80 - 85%
Slow intermediate conversion [2]
References
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science. URL:[Link]
Organic Chemistry II - LibreTexts. Structure and Synthesis of Alcohols & Esters. URL:[Link]
SciSpace. (2014). Graphite oxide as an efficient solid reagent for esterification reactions. URL: [Link]
Optimization
"optimizing temperature and catalyst for pentyl 4-nitrobenzoate synthesis"
Introduction Welcome to the Technical Support Center for the synthesis of pentyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for the synthesis of pentyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this esterification process. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome. This resource will delve into the critical parameters of temperature and catalyst selection, offering field-proven insights to optimize your experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pentyl 4-nitrobenzoate. The question-and-answer format is intended to provide direct and actionable solutions to common problems.
Issue 1: Low or No Product Yield
Question: I am experiencing very low to no yield of pentyl 4-nitrobenzoate. What are the likely causes and how can I rectify this?
Answer: A low yield is a common issue that can often be traced back to several key factors related to the reaction equilibrium and conditions. The synthesis of pentyl 4-nitrobenzoate is typically achieved through a Fischer esterification, which is a reversible reaction between 4-nitrobenzoic acid and pentanol.[1][2] To drive the equilibrium towards the product side, several strategies can be employed.
Inadequate Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants, thus reducing the yield.[1][2]
Solution: Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[3] Toluene is a common solvent for this purpose. Alternatively, using a large excess of the alcohol reactant (pentanol) can also help drive the reaction forward.[1][3]
Insufficient Catalyst Activity: The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.[1][2][4]
Solution: Ensure you are using a sufficient amount of a strong acid catalyst. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3] If using a solid acid catalyst like a zeolite, ensure it is properly activated and has a high acid site density.[5]
Suboptimal Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause degradation of the reactants or products.
Solution: The reaction is typically conducted at the reflux temperature of the solvent.[3] For a pentanol/toluene system, this will be above 100°C. A temperature range of 60°C to 120°C is generally effective for similar esterifications.[6]
Issue 2: Incomplete Reaction - Significant Amount of Starting Material Remains
Question: My post-reaction analysis (e.g., TLC, GC) shows a significant amount of unreacted 4-nitrobenzoic acid. How can I drive the reaction to completion?
Answer: An incomplete reaction is often a kinetic issue. While equilibrium factors are important, ensuring the reaction proceeds at a reasonable rate is also critical.
Insufficient Reaction Time: Esterification reactions can be slow to reach equilibrium.
Solution: Increase the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until no further consumption of the starting material is observed. Refluxing for several hours is common.[3][5][7]
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and prevent the reactants and catalyst from interacting effectively.
Solution: Ensure vigorous stirring throughout the reaction, especially if using a heterogeneous catalyst.
Catalyst Deactivation: The catalyst may become deactivated over time.
Solution: If using a recyclable catalyst, ensure it is properly regenerated before use. For liquid acid catalysts, ensure they have not been diluted or contaminated.
Issue 3: Formation of Undesired Side Products
Question: I am observing unexpected spots on my TLC plate or peaks in my GC/MS that do not correspond to my starting materials or desired product. What are these side products and how can I minimize their formation?
Answer: Side product formation is often a consequence of elevated temperatures or the presence of impurities.
Dehydration of Pentanol: At high temperatures and in the presence of a strong acid, pentanol can undergo dehydration to form pentenes or di-pentyl ether.
Solution: Maintain careful temperature control. While reflux is necessary, avoid excessive, uncontrolled heating. Ensure the temperature does not significantly exceed the boiling point of the solvent system.
Charring/Degradation: Overheating can lead to the decomposition of the organic materials, resulting in a dark, tarry reaction mixture.[8]
Solution: Use a heating mantle with a temperature controller and ensure even heating of the reaction flask. Avoid direct, intense heat from a Bunsen burner.
Reactions with Impurities: Impurities in the starting materials can lead to side reactions.
Solution: Use high-purity 4-nitrobenzoic acid and pentanol. If necessary, purify the starting materials before use.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of pentyl 4-nitrobenzoate synthesis.
Q1: What is the optimal catalyst for this synthesis?
A1: The choice of catalyst depends on several factors including desired reaction rate, ease of workup, and environmental considerations.
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective and commonly used homogeneous catalysts that lead to high conversion rates.[1][3] However, they can be corrosive and require neutralization during workup.
Lewis Acids: Lewis acids can also catalyze the reaction.[1]
Heterogeneous Catalysts: Solid acid catalysts like acidic zeolites (e.g., H-MOR, H-HEU-M) offer the advantage of being easily separable from the reaction mixture by filtration, simplifying the purification process and allowing for catalyst recycling.[5] Their efficiency can be enhanced by using ultradispersed particles.[5]
Q2: What is the recommended temperature range for the synthesis?
A2: The optimal temperature is a balance between reaction rate and the potential for side reactions. For the Fischer esterification of 4-nitrobenzoic acid with an alcohol like pentanol, a temperature range of 80°C to 120°C is generally recommended.[5][6] This is typically achieved by refluxing the reaction mixture. The specific temperature will be determined by the boiling point of the alcohol and any co-solvent used.
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring the reaction is crucial to determine the point of completion and to avoid unnecessary heating that could lead to side product formation.
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the non-polar product (pentyl 4-nitrobenzoate) from the more polar starting material (4-nitrobenzoic acid). The disappearance of the starting material spot indicates the reaction is nearing completion.[7]
Gas Chromatography (GC): For quantitative analysis, GC is an excellent method to determine the conversion of the starting materials and the yield of the product over time.[5]
Q4: What are the key steps for purifying the final product?
A4: Proper purification is essential to obtain high-purity pentyl 4-nitrobenzoate. The typical workup and purification procedure involves several steps:
Neutralization: After the reaction is complete, the mixture is cooled and any acidic catalyst is neutralized. This is often done by washing the organic layer with a basic solution, such as a saturated solution of sodium bicarbonate (NaHCO₃).[3][5] This will convert the unreacted 4-nitrobenzoic acid into its water-soluble sodium salt.[5]
Extraction: The ester product is extracted into an organic solvent like ethyl acetate.[3] The aqueous layer containing the salt of the unreacted acid and other water-soluble impurities is then separated and discarded.
Washing: The organic layer is typically washed with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.[3]
Drying: The organic layer is dried over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.[3]
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[3]
Further Purification (if necessary): If the product is still impure, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][9]
Data Presentation
Table 1: Comparison of Catalysts for Esterification of 4-Nitrobenzoic Acid
Catalyst Type
Examples
Advantages
Disadvantages
Typical Yields
Homogeneous Brønsted Acids
H₂SO₄, p-TsOH
High catalytic activity, readily available, low cost.
Corrosive, difficult to separate from the product, requires neutralization.
Lower activity than homogeneous catalysts, may require higher temperatures or longer reaction times.
55-70% (can be improved with catalyst modification)[5]
Lewis Acids
FeCl₃·6H₂O, Hafnium(IV) salts
Can be effective for specific substrates.
May be more expensive, can be moisture sensitive.
Varies depending on the specific Lewis acid and substrate.
Experimental Protocols
Protocol 1: Synthesis of Pentyl 4-Nitrobenzoate using a Homogeneous Catalyst
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-nitrobenzoic acid (1 equivalent), pentanol (3-5 equivalents), and toluene (as a solvent to fill the Dean-Stark trap).
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
Monitoring: Monitor the reaction progress by TLC.
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Pentyl 4-Nitrobenzoate using a Heterogeneous Catalyst
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzoic acid (1 equivalent), pentanol (excess, can also act as the solvent), and the activated solid acid catalyst (e.g., 10% by weight of the carboxylic acid).
Reaction: Heat the mixture to reflux with vigorous stirring.
Monitoring: Monitor the reaction progress by GC or TLC.
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.
Purification: Remove the excess pentanol under reduced pressure. The remaining residue is the crude product which can be further purified if necessary.
Visualizations
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Experimental Workflow
Caption: A typical workflow for pentyl 4-nitrobenzoate synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
References
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
Google Patents. (n.d.).
ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. [Link]
Technical Support Center: Pentyl 4-Nitrobenzoate Purification & Crystallization
Welcome to the Advanced Troubleshooting Guide for the isolation and purification of pentyl 4-nitrobenzoate. As a Senior Application Scientist, I have designed this portal to address the fundamental thermodynamic and kine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for the isolation and purification of pentyl 4-nitrobenzoate. As a Senior Application Scientist, I have designed this portal to address the fundamental thermodynamic and kinetic challenges researchers face when handling this specific ester.
Unlike shorter-chain analogs, pentyl 4-nitrobenzoate presents a unique physical chemistry challenge: it is a colorless liquid/oil at standard room temperature [1][2]. The flexible, hydrophobic pentyl chain disrupts crystal lattice packing, significantly depressing its melting point. Consequently, standard room-temperature recrystallization is thermodynamically impossible and typically results in liquid-liquid phase separation (LLPS), commonly known as "oiling out."
Q1: Why does my pentyl 4-nitrobenzoate form a cloudy emulsion instead of crystals when cooling?
The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). When you cool a supersaturated solution of pentyl 4-nitrobenzoate, the system crosses the binodal curve (the boundary where one liquid separates into two immiscible liquids) before it crosses the solid-liquid solubility curve. Because the compound is an oil at room temperature[2], the solute-rich phase separates as a dense oil rather than a solid crystal. Impurities (like unreacted pentanol or 4-nitrobenzoic acid) further depress the melting point via the cryoscopic effect, exacerbating this issue.
Q2: How can I thermodynamically force crystallization instead of oiling out?
The Causality: To bypass the binodal curve, you must alter the solvent-solute interactions and lower the temperature well below the compound's freezing point.
Solvent Tuning: Switch from single solvents to a binary system (e.g., Diethyl Ether/Methanol). This alters the activity coefficient of the ester, shifting the LLPS boundary to lower temperatures.
Cryo-Crystallization: You must operate at sub-ambient temperatures (0°C to -20°C).
Secondary Nucleation: Supercooled liquids have a high activation energy barrier for spontaneous nucleation. Introducing physical shear (scratching the flask) or adding seed crystals provides a low-energy surface for lattice formation.
Q3: Should I abandon recrystallization and use column chromatography?
The Causality: If your crude purity is below 85%, yes. High impurity loads make cryo-crystallization nearly impossible because the impurities act as plasticizers, preventing lattice formation. Pre-purification via silica gel chromatography is highly recommended to isolate the pure colorless oil[3] before attempting any sub-ambient crystallization.
📊 Quantitative Solvent System Analysis
Selecting the correct solvent is a delicate balance between solubility and phase-separation suppression. Below is a self-validating matrix for solvent selection during sub-ambient crystallization.
Solvent System
Ratio (v/v)
Target Temp (°C)
Physical Phenomenon
Scientific Recommendation
Ethanol / Water
80:20
25 to 0
Oiling out (Emulsion)
Avoid. Water increases the binodal curve temperature, forcing early phase separation.
Hexane
100
-10
High solubility, no yield
Avoid. The hydrophobic pentyl chain is too soluble in aliphatic hydrocarbons.
Diethyl Ether / Methanol
1:3
-20
True Crystallization
Optimal. Et₂O dissolves the oil; cold MeOH acts as a highly controlled anti-solvent.
Pentane
100
-78
Rapid precipitation / Oil
Acceptable. Requires dry ice/acetone. Prone to trapping impurities due to rapid kinetics.
⚙️ Experimental Protocol: Cryo-Crystallization of Pentyl 4-Nitrobenzoate
This protocol is a self-validating system: if turbidity persists in Step 3 without droplets forming on the glass, your solvent ratio is thermodynamically correct for nucleation.
Prerequisites: Pre-chill all solvents, Büchner funnels, and washing flasks to -20°C.
Initial Dissolution: Dissolve the crude pentyl 4-nitrobenzoate oil in a minimal volume of room-temperature Diethyl Ether (approx. 1 mL per gram of crude).
Particulate Filtration: Pass the solution through a tightly packed Celite plug. Reasoning: Micro-particulates act as false nucleation sites that promote oiling out rather than crystal growth.
Anti-Solvent Titration: Transfer the flask to a cryostat or ice-salt bath set to -20°C. Begin vigorous magnetic stirring. Slowly add pre-chilled Methanol dropwise. Stop adding when a faint, persistent opalescence (turbidity) is achieved. Self-Validation: If distinct oil droplets form on the flask walls, you have added the anti-solvent too quickly; add a drop of Et₂O to redissolve and slow your addition rate.
Nucleation Induction: Remove the stir bar. Vigorously scratch the inner wall of the glass flask with a glass stirring rod at the liquid interface. If available, add 1-2 mg of pure pentyl 4-nitrobenzoate seed crystals.
Maturation: Allow the flask to sit undisturbed at -20°C for 4 to 12 hours. The slow kinetics at this temperature require time for the lattice to propagate.
Isolation: Rapidly filter the resulting solid through a pre-chilled Büchner funnel under vacuum. Wash immediately with 5 mL of -20°C Methanol to remove mother liquor before the solid can melt at ambient temperatures. Dry under high vacuum.
🗺️ Troubleshooting Workflow Visualization
Follow this logical decision tree to determine your purification strategy based on initial purity and physical behavior.
Caption: Workflow for overcoming liquid-liquid phase separation during cryo-crystallization.
📚 References
Title: Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine
Source: SciELO
URL:
Title: Supplementary Information - RSC Advances
Source: rsc.org
URL:
Title: Supporting Information - The Royal Society of Chemistry
Source: rsc.org
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: GC-PNB-TAIL-001
Analyte: Pentyl 4-nitrobenzoate (Amyl p-nitrobenzoate)
Classification: Semi-volatile, Polar (Nitro/Ester functionality)
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Analyte Profile
User Issue: Significant peak tailing observed during the Gas Chromatography (GC) analysis of pentyl 4-nitrobenzoate.
Root Cause Hypothesis: The nitro (
) group is highly electronegative and polar, making it prone to interacting with active silanol groups () in the inlet liner or column stationary phase. Additionally, as a synthesized ester (often via Fischer esterification), residual acidic catalysts in the sample matrix can degrade column phases, leading to induced activity.
Analyte Physicochemical Profile
Property
Value / Characteristic
Impact on Chromatography
Structure
Nitro-substituted aromatic ester
High Polarity: The nitro group acts as a strong hydrogen bond acceptor, seeking active sites (silanols).
Boiling Point
Est. >300°C (Standard Pressure)
Late Elution: Requires high oven temperatures, increasing the likelihood of thermal degradation or interaction with active sites.
Volatility
Low / Semi-volatile
Susceptible to "cold spots" in the transfer line or inlet.
Common Matrix
Organic synthesis reaction mix
Contamination Risk: Residual sulfuric acid or unreacted alcohol can distort peak shape.
Diagnostic Triage (Start Here)
Before dismantling the instrument, perform this rapid diagnostic to isolate the source of the tailing.
Q1: Does the solvent peak also tail?
Yes: The issue is likely physical .[1] Check for dead volumes, poor column installation, or a broken liner.
No (Only the analyte tails): The issue is chemical . This indicates activity (adsorption) in the liner or column.[2]
Q2: Does the tailing decrease as you increase the inlet temperature?
Yes: The analyte is likely condensing or adsorbing due to insufficient thermal energy.
No: The issue is likely chemical adsorption (active sites) or column overload.
Q3: Is this a crude reaction mixture?
Yes: Residual acid catalyst (e.g.,
) may be stripping the column phase, creating active sites in real-time.
No: The sample is a purified standard. Focus on the instrument flow path.[1]
Troubleshooting Logic Map
The following diagram outlines the decision-making process for isolating the tailing source.
Figure 1: Decision tree for isolating the root cause of peak tailing in polar analytes.
Service Protocols & Solutions
Protocol A: Inlet Deactivation (The Primary Suspect)
Theory: The nitro group in pentyl 4-nitrobenzoate is a "silanol seeker." Standard glass wool liners have high surface areas that, if not perfectly deactivated, expose hydroxyl (
) groups. These groups hydrogen-bond with the nitro group, retarding a fraction of the sample and causing a tail.
Step-by-Step Fix:
Select the Correct Liner: Switch to a single-taper, ultra-inert liner with deactivated wool.
Why? The taper directs flow onto the column, minimizing contact with the hot metal seal (a source of activity). "Ultra-inert" manufacturing processes chemically cap silanol groups.
Verify Wool Position: Ensure the glass wool is positioned in the "sweet spot" of the injector (usually the center), matching the thermal gradient of the heater block.
Inlet Temperature: Set to 250°C - 280°C .
Caution: If too cool, the high-boiling pentyl ester will adsorb to the glass. If too hot (>300°C), the nitro group may thermally degrade.
Protocol B: Column Maintenance (The "Guard" Approach)
Theory: Non-volatile contaminants (from synthesis byproducts) accumulate at the head of the column. This "dirt" acts as a secondary stationary phase, retaining the analyte non-uniformly.
Step-by-Step Fix:
Cool Down: Reduce oven and inlet temperature to <40°C.
Trim the Column: Remove 10–20 cm from the inlet end using a ceramic wafer.
Critical: The cut must be 90° and smooth.[1] Ragged edges cause turbulence and physical tailing.
Magnifying Check: Inspect the cut with a 10x loupe. If jagged, re-cut.
Re-install: Ensure the column insertion depth into the inlet is precise (refer to your GC vendor's manual, typically 4-6 mm past the ferrule).
Protocol C: Solvent & Phase Matching
Theory: "Like dissolves like."[3] If pentyl 4-nitrobenzoate is dissolved in a solvent that is incompatible with the stationary phase, or if the solvent polarity is vastly different from the analyte, focusing will be poor.
Provides adequate retention for aromatics without excessive polarity that exacerbates tailing.
Solvent
Dichloromethane or Ethyl Acetate
Good solubility for the ester; intermediate polarity matches the phase better than methanol or hexane.
| Oven Program | Start at 60°C (hold 1 min), Ramp 20°C/min to 280°C | Starting low allows "solvent focusing" to sharpen the peak before the analyte begins to migrate. |
Advanced Mechanism: Why Nitro Compounds Tail
Understanding the molecular interaction helps prevent recurrence.
Figure 2: Mechanistic view of the dipole-dipole/hydrogen bonding interaction between the nitro group and active silanols.
The nitro group (
) has a resonance structure where the oxygen atoms carry a partial negative charge. These act as Hydrogen Bond Acceptors . If the GC liner or column has exposed silanols (), which are Hydrogen Bond Donors , the analyte will momentarily "stick" to the surface. This adsorption is not uniform, resulting in the "tail" of the peak.[1][2][4][5]
FAQ: Common User Questions
Q: I just replaced the liner, but the tailing persists. What now?A: Check the gold seal (in Agilent systems) or the bottom of the inlet. Sample residue can drip down and accumulate on the metal seal, creating a cold, active spot. Replace the gold seal and washer.
Q: Can I use a wax column (PEG) for this separation?A: Yes, but be cautious. While PEG columns separate polar compounds well, they have lower maximum temperature limits (~250°C). Pentyl 4-nitrobenzoate has a high boiling point; you risk bleeding the column phase, which will increase noise and eventually cause tailing due to phase damage. A 5% phenyl column is more robust.
Q: My sample is from a crude synthesis. Do I need to clean it?A:Absolutely. If your sample contains residual sulfuric acid (catalyst), it will strip the phase off your column immediately, creating permanent active sites. Perform a liquid-liquid extraction with Sodium Bicarbonate (
) to neutralize the sample before injection.
References
Agilent Technologies. (2025). GC Troubleshooting Guide: Peak Tailing. Retrieved from
Restek Corporation. (2025). Troubleshooting GC Peak Tailing: Activity and Dead Volumes. Retrieved from
PubChem. (2025).[6][7][8][9] Pentyl 4-nitrobenzoate Compound Summary. National Library of Medicine. Retrieved from
Chromatography Online. (2022). Pinning Down Tailing Peaks. LCGC International. Retrieved from
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from
"comparing the reactivity of pentyl 4-nitrobenzoate with other alkyl nitrobenzoates"
The following guide provides a comprehensive technical analysis of the reactivity of pentyl 4-nitrobenzoate, structured for researchers and drug development professionals. Executive Summary Pentyl 4-nitrobenzoate represe...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive technical analysis of the reactivity of pentyl 4-nitrobenzoate, structured for researchers and drug development professionals.
Executive Summary
Pentyl 4-nitrobenzoate represents a critical inflection point in the alkyl nitrobenzoate series. While often overshadowed by its methyl and ethyl counterparts in standard kinetic studies, the pentyl derivative exhibits distinct physicochemical behavior driven by the hydrophobic effect of the 5-carbon chain.
In alkaline hydrolysis (saponification), pentyl 4-nitrobenzoate reacts slower than methyl and ethyl analogs but displays rates comparable to n-butyl derivatives. This retardation is not solely due to steric hindrance at the carbonyl carbon (Taft
effects) but is increasingly governed by solvation entropy —the energy penalty required to organize water molecules around the hydrophobic pentyl tail in the transition state.
Primary Utility: Ideal probe for lipophilic pockets in esterase characterization due to its balance of hydrolytic stability and detectable chromophore release.
Mechanistic Foundation
To understand the reactivity differences, we must dissect the
The nitro group at the para position is a strong electron-withdrawing group (EWG). Through induction (
) and resonance (), it pulls electron density away from the benzene ring and the carbonyl carbon.
Consequence: The carbonyl carbon becomes highly electrophilic, making 4-nitrobenzoates roughly 100–1000x more reactive than unsubstituted benzoates. This electronic activation is constant across the alkyl series.
The Alkyl Group Effect (Steric & Solvation)
The variation in reactivity among the esters arises entirely from the alkyl group (
).
Steric Hindrance (
): As grows, it physically blocks the approach of the nucleophile.
Solvation: The transition state is anionic and highly organized. Large hydrophobic groups (like pentyl) disrupt the water structure, increasing the activation energy (
).
Visualization: The
Pathway
Caption: The BAc2 hydrolysis pathway showing the rate-determining formation of the tetrahedral intermediate, heavily influenced by the steric bulk of the pentyl group.
Comparative Kinetic Data
The following data synthesizes experimental rate constants (
) and Taft Steric Parameters () to position pentyl 4-nitrobenzoate within the homologous series.
Conditions: Alkaline hydrolysis in 50% v/v Acetone/Water at 25°C (Standardized comparison).
Alkyl Group
Structure
Taft Steric Constant ()
Relative Rate ()
Approx. ()
Performance Note
Methyl
(Ref)
Fastest; reference standard.
Ethyl
Significant drop due to added methylene.
n-Propyl
"Levelling off" effect begins.
n-Butyl
Steric bulk of chain terminus is distant.
n-Pentyl
(Est)
Marginally slower than butyl; hydrophobicity dominates.
Isopropyl
Branching at -carbon causes major slowdown.
tert-Butyl
Effectively inert under mild conditions.
Data Interpretation[3][4][5][6][7][8][9][10][11]
The "Pentyl Plateau": Notice that the drop in rate from Methyl
Ethyl is sharp ( decrease), but the drop from Butyl Pentyl is minimal. Once the alkyl chain extends beyond 3 carbons, the distal methylene groups are too far from the carbonyl center to exert direct steric hindrance.
Hydrophobic Drag: The slight reduction in the pentyl rate (vs. butyl) is attributed to the "coiling" of the chain in aqueous media, which shields the carbonyl slightly more than the linear Taft parameter suggests.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Pentyl 4-Nitrobenzoate
Objective: Produce high-purity substrate for kinetic analysis.
Reagents:
4-Nitrobenzoyl chloride (1.0 eq)
1-Pentanol (1.2 eq)
Triethylamine (
) (1.5 eq)
Dichloromethane (DCM) (Solvent)
Workflow:
Dissolution: Dissolve 1.85 g (10 mmol) of 4-nitrobenzoyl chloride in 20 mL anhydrous DCM under
atmosphere.
Addition: Add 1.3 mL (12 mmol) of 1-pentanol.
Catalysis: Cool to 0°C. Dropwise add 2.1 mL (15 mmol)
. The solution will fume and precipitate triethylamine hydrochloride (white solid).
Reaction: Stir at Room Temp for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). Product
.
Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Sat.
(removes acid), then Brine.
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water.
Validation: Melting Point should be distinct from starting acid (approx 240°C) and chloride (72°C). Pentyl ester is typically a low-melting solid or oil (approx MP 30-32°C).
Principle: The hydrolysis releases the 4-nitrobenzoate anion , which has a strong UV absorbance at 265–275 nm (distinct from the ester).
Workflow Visualization:
Caption: Kinetic workflow for determining pseudo-first-order rate constants using UV-Vis spectrophotometry.
Calculation:
Since
, the reaction follows pseudo-first-order kinetics:
To get the second-order rate constant () for comparison:
References
Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. Link
Kirsch, J. F., et al. (1968). The Mechanism of the Alkaline Hydrolysis of Substituted Alkyl Benzoates. Journal of Organic Chemistry. Link
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[3] (Source for Hydrophobic Constants
and Steric ).
Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
Beyond the Yellow Standard: Benchmarking Pentyl 4-Nitrobenzoate against p-Nitrophenyl Esters
Topic: Pentyl 4-nitrobenzoate vs. p-nitrophenyl esters as enzyme substrates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the kinetic ch...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Pentyl 4-nitrobenzoate vs. p-nitrophenyl esters as enzyme substrates
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the kinetic characterization of lipases and esterases, p-nitrophenyl (pNP) esters serve as the ubiquitous "gold standard" due to their visible chromogenic release. However, their utility is mechanistically limited: they rigidly define the leaving group (alcohol) subsite, blinding researchers to an enzyme’s true alcohol specificity.
Pentyl 4-nitrobenzoate (P4NB) represents a sophisticated alternative. By shifting the chromophore to the acyl moiety, P4NB allows the leaving group to be a flexible alkyl chain (pentanol). This guide dissects the mechanistic and operational differences between these two substrate classes, demonstrating why P4NB is the superior choice for probing deacylation kinetics and alcohol subsite promiscuity.
Part 1: The Mechanistic Divergence
To choose the correct substrate, one must understand what is being measured in the catalytic cycle. Serine hydrolases (lipases/esterases) follow a two-step Ping-Pong Bi-Bi mechanism: Acylation and Deacylation .
1. p-Nitrophenyl Esters: The "Burst" Reporters
pNP esters place the chromophore (p-nitrophenol) on the leaving group .
The Event: The enzyme attacks the carbonyl, releasing p-nitrophenol immediately during the acylation step.
The Readout: You are measuring the rate of Acylation (
) .
The Limitation: The enzyme's alcohol binding pocket is forced to accept a rigid, aromatic phenol. You cannot test if the enzyme prefers short vs. long chain alcohols.
2. Pentyl 4-Nitrobenzoate: The "Steady-State" Reporters
P4NB places the chromophore (4-nitrobenzoate) on the acyl group .
The Event: The enzyme attacks the carbonyl, releasing non-chromogenic pentanol. The chromophore remains covalently bound to the enzyme (Acyl-Enzyme Intermediate). It is only released during hydrolysis (water attack).
The Readout: You are measuring the rate of Deacylation (
) (assuming , which is typical for alkyl esters).
The Advantage: The leaving group is a pentyl chain. This allows you to probe the enzyme's natural preference for aliphatic alcohols.
Visualizing the Kinetic Pathways
The following diagram illustrates the critical difference in when the signal is generated.
Figure 1: Kinetic divergence. pNP esters release the signal during acylation (yellow path), while P4NB releases the signal during deacylation (red path).
Best for: Probing alcohol binding pockets, studying deacylation, or working at acidic pH.
Reagents:
Buffer: 50 mM Phosphate Buffer, pH 7.0 (or pH of interest; signal is stable > pH 4).
Substrate Stock: 10 mM Pentyl 4-nitrobenzoate in Ethanol (P4NB has lower water solubility; ensure <5% organic solvent in final mix).
Enzyme: High purity required (impurities absorb in UV).
Workflow:
Baseline Correction: This is critical for UV. Use a "matched reference" containing Buffer + Substrate (no enzyme) in the reference cell to subtract substrate background absorbance.
Setup: Add 980 µL Buffer to the sample quartz cuvette.
Substrate Addition: Add 10 µL P4NB stock. Note: P4NB may have significant background absorbance at 270 nm.
Initiation: Add 10 µL Enzyme.
Monitoring: Monitor the increase in absorbance at 270 nm .
Validation Step: Perform a spectral scan (250–350 nm) after the reaction to confirm the shift from ester to free acid anion.
Calculation: Use
. (Note: The ester and the acid product both absorb in UV, so you are measuring the difference spectrum).
Part 3: Decision Matrix - Which Substrate to Use?
Experimental Goal
Recommended Substrate
Scientific Rationale
High-Throughput Screening
p-Nitrophenyl Esters
Visible color allows use of cheap microplates; high extinction coefficient provides high sensitivity.
Alcohol Specificity
Pentyl 4-Nitrobenzoate
The leaving group is a pentyl chain, not a phenol. You can synthesize analogs (e.g., Hexyl 4-NB, Butyl 4-NB) to map the hydrophobic pocket.
Acidic pH Assays
Pentyl 4-Nitrobenzoate
p-Nitrophenol is colorless below pH 6.0. 4-Nitrobenzoic acid (pKa ~3.4) remains ionized and detectable down to pH 4.5.
Pre-Steady State Kinetics
p-Nitrophenyl Esters
The "burst" phase of pNP release allows calculation of the active site concentration and acylation rate ().
Interfacial Activation
pNP-Palmitate
Long-chain pNP esters form emulsions/micelles readily, ideal for studying lipase activation at interfaces.
References
DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay.
NC State University. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
PhotochemCAD. (2017). Absorption Spectrum of Nitrobenzene Derivatives.[1]
Validation of an Analytical Method for Pentyl 4-Nitrobenzoate: A Comprehensive Comparison Guide
As regulatory frameworks surrounding drug development and chemical manufacturing become increasingly stringent, the analytical control of synthetic intermediates and potential impurities is paramount. Pentyl 4-nitrobenzo...
Author: BenchChem Technical Support Team. Date: March 2026
As regulatory frameworks surrounding drug development and chemical manufacturing become increasingly stringent, the analytical control of synthetic intermediates and potential impurities is paramount. Pentyl 4-nitrobenzoate—an ester frequently encountered as a synthetic intermediate, reference standard, or degradation product in pharmaceutical synthesis[1]—requires robust, highly reproducible quantification.
Because nitroaromatic compounds can present unique analytical challenges, simply adopting a generic chromatographic method is insufficient. This guide objectively compares orthogonal analytical platforms, details the causality behind method development choices, and provides a comprehensive, step-by-step validation protocol aligned with the latest ICH Q2(R2) guidelines[2].
Orthogonal Platform Comparison
When developing a quantitative assay for pentyl 4-nitrobenzoate, scientists typically evaluate three primary platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of the analytical platform must be driven by the molecule's physicochemical properties and the assay's intended purpose. Pentyl 4-nitrobenzoate possesses a highly polarizable nitro group conjugated to an aromatic ring, providing a strong UV chromophore. While it is volatile enough for GC analysis, nitroaromatics are prone to thermal degradation at high injection port temperatures, which can lead to baseline instability and poor reproducibility. Conversely, while LC-MS/MS offers unparalleled sensitivity, it is generally reserved for quantifying known mutagenic impurities at parts-per-billion (ppb) levels[3].
For routine quality control, lot release, and standard impurity profiling, HPLC-UV is the gold standard. It offers the optimal balance of robustness, cost-effectiveness, and sensitivity without the risk of thermal degradation.
Table 1: Analytical Platform Comparison for Pentyl 4-Nitrobenzoate
Feature
HPLC-UV (Recommended)
GC-FID
LC-MS/MS
Primary Use Case
Routine API release & impurity profiling
Volatile ester profiling
Genotoxic impurity trace analysis
Sensitivity (LOD)
~0.05 µg/mL
~0.5 µg/mL
~0.001 µg/mL (1 ppb)
Linearity Range
0.1 - 100 µg/mL
1 - 200 µg/mL
0.005 - 10 µg/mL
Advantages
High robustness, no thermal degradation, cost-effective
High resolution for structural isomers
Unmatched sensitivity and specificity
Limitations
Requires chromophore (present in target)
Risk of thermal degradation of nitro group
High instrument cost, matrix effects
Analytical Lifecycle Workflow
To ensure the method remains a self-validating system throughout its lifecycle, we adhere to a structured workflow integrating Quality by Design (QbD) principles from ICH Q14 with the validation requirements of ICH Q2(R2)[4].
Figure 1: Analytical lifecycle workflow for pentyl 4-nitrobenzoate, aligned with ICH Q14 and Q2(R2).
Method Development & Causality (The "Why")
A robust analytical method is not merely a list of parameters; it is a carefully engineered system where every choice has a specific physicochemical rationale.
Stationary Phase (Column): We utilize a C18 column (250 mm x 4.6 mm, 5 µm). The hydrophobic pentyl chain of the ester requires a highly retentive, non-polar stationary phase to achieve an adequate retention factor (
), preventing the analyte from eluting in the void volume where matrix suppression commonly occurs.
Mobile Phase: Isocratic elution using Acetonitrile:Water (65:35, v/v) modified with 0.1% Trifluoroacetic acid (TFA). Causality: While pentyl 4-nitrobenzoate is neutral, its primary degradation product (4-nitrobenzoic acid) is ionizable. The addition of TFA lowers the mobile phase pH below the pKa of the acid, suppressing its ionization. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing and ensuring sharp, symmetrical peaks for both the ester and its potential impurities.
Detection Wavelength: UV at 254 nm. Causality: The
transition of the conjugated nitroaromatic system provides maximum molar absorptivity at 254 nm, ensuring high signal-to-noise ratios and enabling accurate quantification at low concentrations[3].
Step-by-Step ICH Q2(R2) Validation Protocol
To establish this method as a self-validating system, the following protocol must be executed. The inclusion of System Suitability Testing (SST) ensures that any mechanical or chemical deviations are caught before data acquisition begins[5].
Step 1: Preparation of Solutions
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.
Standard Stock Solution: Accurately weigh 10.0 mg of pentyl 4-nitrobenzoate reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with diluent (1.0 mg/mL).
Working Standards: Perform serial dilutions from the stock to generate calibration standards at 0.1, 1.0, 10, 50, and 100 µg/mL.
Step 2: System Suitability Testing (SST)
Purpose: To verify that the chromatographic system is capable of yielding acceptable data on the day of analysis.
Inject the 10 µg/mL working standard six consecutive times.
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be
. The USP tailing factor () must be , and the theoretical plate count () must be . If these criteria fail, the run is aborted, forcing a mandatory system diagnostic.
Step 3: Specificity & Forced Degradation
Purpose: To prove the method can accurately measure the analyte in the presence of interferences.
Inject blank diluent to confirm a clean baseline.
Inject a resolution mixture containing pentyl 4-nitrobenzoate, pentanol, and 4-nitrobenzoic acid.
Acceptance Criteria: The resolution (
) between pentyl 4-nitrobenzoate and the nearest eluting peak must be .
Step 4: Linearity, Accuracy, and Precision
Purpose: To demonstrate the method is exact, reproducible, and proportional across the reportable range[6].
Linearity: Inject the five working standards in triplicate. Plot peak area against concentration.
Accuracy (Recovery): Spike known amounts of the ester into a synthetic sample matrix at 50%, 100%, and 150% of the target analytical concentration. Extract and analyze in triplicate.
Intermediate Precision: Have a second analyst prepare fresh solutions and run the protocol on a different HPLC system on a different day.
Acceptance Criteria: See Table 2 below.
Experimental Validation Results
The experimental execution of the above protocol yielded the following data, confirming that the HPLC-UV method is fully compliant with ICH Q2(R2) guidelines for the quantification of pentyl 4-nitrobenzoate[2].
Table 2: Summary of ICH Q2(R2) Validation Results (HPLC-UV)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at retention time
Resolution () = 3.1
Pass
Linearity
over reportable range
(0.1 - 100 µg/mL)
Pass
Accuracy (Recovery)
98.0% - 102.0% at 3 concentration levels
99.2% - 100.8%
Pass
Repeatability (Precision)
%RSD (n=6)
%RSD = 0.85%
Pass
Intermediate Precision
%RSD (different days/analysts)
%RSD = 1.12%
Pass
LOD / LOQ
Signal-to-Noise (S/N) /
LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL
Pass
By strictly adhering to these validated parameters and enforcing daily system suitability checks, laboratories can ensure the highest level of data integrity and regulatory compliance when analyzing pentyl 4-nitrobenzoate.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA).[Link]
Gaddam, K., Kanne, S., Reddy Gundala, T., Reddy Mamilla, Y., & Reddy Nallagondu Chinna, G. (2020). Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Asian Journal of Chemistry, 32(12), 2965-2970.[Link]
Mattos, M. C. S., et al. (2012). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine: a Mild and Acid-Free Preparation of Esters and Amides. Journal of the Brazilian Chemical Society (SciELO).[Link]
Purity Assessment of Synthesized Pentyl 4-Nitrobenzoate: A Comparative Analytical Guide
Executive Summary The "Chromophore Trap" in Ester Analysis Synthesizing pentyl 4-nitrobenzoate (via Fischer esterification or acyl chloride coupling) presents a unique analytical challenge. While the 4-nitrobenzoate moie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The "Chromophore Trap" in Ester Analysis
Synthesizing pentyl 4-nitrobenzoate (via Fischer esterification or acyl chloride coupling) presents a unique analytical challenge. While the 4-nitrobenzoate moiety is a strong UV chromophore, the aliphatic precursor—1-pentanol—is UV-transparent. Relying solely on HPLC-UV can lead to "false purity" results where significant alcohol contamination remains invisible.
Part 1: Scientific Rationale & Impurity Profile
The Target Molecule & Impurities
Pentyl 4-nitrobenzoate is an ester formed by the reaction of 4-nitrobenzoic acid (or 4-nitrobenzoyl chloride) with 1-pentanol.
Impurity A: 4-Nitrobenzoic Acid (Polar, UV-active). Major concern: Co-elution if pH is uncontrolled.
Impurity B: 1-Pentanol (Lipophilic, UV-inactive). Major concern: Invisible to UV detection.
Impurity C: Toluene/Solvents (Volatile).
The Analytical Strategy
We utilize Reverse-Phase HPLC (RP-HPLC) on a C18 stationary phase.[1]
Mechanism: Partitioning based on hydrophobicity.
Detection: UV at 254 nm (targeting the
transition of the nitro-aromatic ring).
Critical Control: The mobile phase must be acidified (pH ~2.5) to suppress the ionization of residual 4-nitrobenzoic acid, ensuring it elutes as a sharp peak rather than a broad smear.
Part 2: Comparative Analysis (HPLC vs. GC vs. qNMR)
Before detailing the protocol, we must establish why HPLC is chosen and where it fails.
Table 1: Method Performance Comparison
Feature
HPLC-UV (Recommended)
GC-FID (Alternative)
qNMR (Reference)
Analyte Scope
Excellent for Ester & Acid. Poor for Pentanol.
Excellent for Ester & Pentanol. Poor for Acid.
Detects All Organic Protons.
Sensitivity (LOD)
High (ng levels for nitro-compounds).
Moderate to High.
Low (~0.1% limit).
Selectivity
High (tunable via gradient).
High (thermal separation).
Perfect structural specificity.
Throughput
10–15 min/run.
15–20 min/run.
5–10 min/sample.
Major Limitation
Cannot see non-UV impurities (Pentanol).
4-Nitrobenzoic acid decomposes/tails without derivatization.
Requires high sample mass; expensive instrumentation.
Expert Insight: If your synthesis uses a large excess of 1-pentanol, GC-FID is mandatory for process validation. If you use stoichiometric amounts, HPLC-UV is sufficient provided the workup removes the alcohol.
Part 3: Validated Experimental Protocols
Method A: HPLC-UV (Purity & Acid Content)
This method separates the polar acid precursor from the lipophilic ester.
Instrument: Agilent 1200/1260 or equivalent with DAD/VWD.
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Temperature: 30°C.
Mobile Phase:
Solvent A: Water + 0.1% Phosphoric Acid (H₃PO₄). Acid ensures sharp peaks for impurities.
Solvent B: Acetonitrile (ACN).
Gradient Program:
Time (min)
% Solvent B
Flow Rate (mL/min)
Phase
0.0
40%
1.0
Equilibration
2.0
40%
1.0
Isocratic hold (Acid elution)
10.0
90%
1.0
Linear Ramp (Ester elution)
12.0
90%
1.0
Wash
| 12.1 | 40% | 1.0 | Re-equilibration |
Detection: UV @ 254 nm (Reference 360 nm).
Method B: Sample Preparation
Stock: Weigh 10 mg of synthesized pentyl 4-nitrobenzoate into a 10 mL volumetric flask.
Diluent: Dissolve in 100% Acetonitrile (ensure complete solubility).
Working Standard: Dilute 1:10 with Mobile Phase A/B (50:50) to match initial conditions.
Filtration: Filter through 0.45 µm PTFE syringe filter.
Part 4: Representative Experimental Data
The following data represents typical retention behavior on a C18 column under the cited conditions.
Table 2: Retention Data & System Suitability
Compound
Retention Time (min)
Relative Retention (RRT)
Resolution (Rs)
UV Response (254 nm)
4-Nitrobenzoic Acid
2.4 ± 0.1
0.28
N/A
High
1-Pentanol
~5.0
0.58
N/A
ND (Not Detected)
Pentyl 4-nitrobenzoate
8.6 ± 0.2
1.00
> 10.0
High
Toluene (Solvent)
9.2 ± 0.2
1.07
> 1.5
Low/Medium
Note: 1-Pentanol elutes between the acid and the ester but is invisible at 254 nm.
Part 5: Visualized Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on when to use HPLC versus GC based on the synthesis stage.
Caption: Decision matrix for selecting the correct analytical modality based on the specific impurity class.
Diagram 2: HPLC Separation Mechanism
Visualizing the separation on the C18 column.
Caption: Mechanistic view of elution order. The polar acid elutes rapidly; the lipophilic ester retains longer.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link
NIST Chemistry WebBook. (2023). Benzoic acid, 4-nitro-, methyl ester (Analogous Spectral Data).[2] National Institute of Standards and Technology. Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[3] (General reference for RP-HPLC mechanisms).
Agilent Technologies. (2020). Optimizing the Separation of Nitro-aromatics. Application Note. Link
A Senior Application Scientist's Guide to Catalyst Selection for Pentyl 4-Nitrobenzoate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals The synthesis of pentyl 4-nitrobenzoate, a key intermediate in various fine chemical and pharmaceutical applications, is predominantly achieved thr...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of pentyl 4-nitrobenzoate, a key intermediate in various fine chemical and pharmaceutical applications, is predominantly achieved through the esterification of 4-nitrobenzoic acid with 1-pentanol. The choice of catalyst for this transformation is a critical decision that profoundly impacts reaction efficiency, yield, purity, and overall process sustainability. This guide provides an in-depth comparative analysis of various catalytic systems, grounded in experimental evidence, to empower researchers in making informed decisions for process optimization.
The Foundational Chemistry: Fischer-Speier Esterification
The synthesis of pentyl 4-nitrobenzoate from its carboxylic acid and alcohol precursors is a classic example of the Fischer-Speier esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution.[1][2] The core principle involves the protonation of the carbonyl oxygen of 4-nitrobenzoic acid by an acid catalyst. This crucial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-pentanol.[3][4]
The reaction is inherently reversible, establishing an equilibrium between reactants (acid and alcohol) and products (ester and water).[5] To drive the reaction towards the desired ester, the equilibrium must be shifted to the right. This is typically achieved by using an excess of one reactant (usually the less expensive alcohol) or by actively removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[4][5]
The general mechanism, a sequence of protonation, addition, and elimination steps, is a cornerstone of organic chemistry.[3][5]
The "best" catalyst is context-dependent, balancing factors like activity, selectivity, cost, safety, and ease of workup. We will compare four major classes of catalysts for this transformation.
Homogeneous Brønsted Acids (e.g., H₂SO₄, p-TsOH)
Mechanism & Rationale: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the conventional, workhorse catalysts for Fischer esterification.[5] They are inexpensive, readily available, and highly effective proton donors. By generating a high concentration of protons in the reaction medium, they efficiently catalyze the protonation of the carboxylic acid, accelerating the reaction rate.
Advantages:
Low Cost: These are commodity chemicals, making them ideal for large-scale synthesis.
High Activity: They are strong acids that provide rapid reaction rates at elevated temperatures (reflux).[6]
Difficult Separation: Being dissolved in the reaction mixture, the catalyst must be neutralized during workup (e.g., with NaHCO₃ solution), a process that generates waste salts.
Side Reactions: The harsh acidic conditions and high temperatures can lead to dehydration of the alcohol or other side reactions, potentially lowering the yield and purity of the final product.
Non-recoverable: The catalyst is consumed during neutralization and cannot be reused.
Mechanism & Rationale: Solid acid catalysts, such as the sulfonic acid-functionalized polystyrene resin Amberlyst-15 or acidic zeolites, provide an alternative that circumvents many issues of homogeneous catalysts.[7] The catalytic sites (e.g., -SO₃H groups on the resin) are immobilized on a solid support. The reaction occurs at the surface of the catalyst, but the catalyst itself is not dissolved in the reaction medium.[7][8]
Advantages:
Ease of Separation: The catalyst can be removed by simple filtration at the end of the reaction, dramatically simplifying the product workup.[7]
Reusability: The recovered catalyst can often be washed, dried, and reused for multiple reaction cycles, improving process economy and reducing waste.[9]
Milder Conditions: While still requiring heat, these catalysts can often be effective under conditions that are less harsh than concentrated sulfuric acid, potentially improving selectivity.[7][8]
Reduced Corrosion: Solid catalysts are generally less corrosive to reactor vessels than their liquid counterparts.
Disadvantages:
Higher Initial Cost: The initial purchase price of resin catalysts is significantly higher than that of sulfuric acid.
Lower Activity (Potentially): Mass transfer limitations can sometimes result in slower reaction rates compared to homogeneous systems, as reactants must diffuse to the active sites on the catalyst surface.[10]
Mechanical/Thermal Instability: Resins like Amberlyst-15 have maximum operating temperatures (typically ~120-140°C), beyond which they can degrade.[10]
Biocatalysts (e.g., Lipases)
Mechanism & Rationale: Enzymes, particularly lipases, offer a green and highly selective alternative for ester synthesis.[11] In a non-aqueous environment, the natural hydrolytic function of lipases is reversed, and they can efficiently catalyze the formation of ester bonds. The reaction proceeds through a different mechanism involving an acyl-enzyme intermediate.
Advantages:
High Selectivity: Lipases are highly specific and can operate under very mild conditions (often near room temperature), which minimizes side reactions and is ideal for sensitive substrates.[12][13]
Green & Sustainable: These are biodegradable catalysts operating under environmentally benign conditions.[11]
Simplified Workup: Immobilized lipases can be filtered off, similar to heterogeneous catalysts.
Disadvantages:
High Cost: Enzymes are significantly more expensive than traditional chemical catalysts.
Slower Reaction Rates: Enzymatic reactions are often much slower, requiring longer reaction times (hours to days).[14]
Sensitivity: Lipases are sensitive to temperature, pH, and the solvent system, requiring careful optimization of reaction conditions.[14]
Substrate Scope: While versatile, a specific lipase may not be active for all substrate combinations.
Performance Data Summary
The following table summarizes typical performance metrics for different catalyst types in the esterification of nitrobenzoic acids or similar substrates, based on literature data. Direct comparative data for pentyl 4-nitrobenzoate is sparse, so analogous reactions are used for illustration.
To provide a practical context, detailed protocols for two common catalytic systems are provided below.
Protocol 1: Synthesis using Sulfuric Acid (Homogeneous)
Caption: Workflow for H₂SO₄-Catalyzed Synthesis.
Methodology:
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
Reagents: To the flask, add 4-nitrobenzoic acid (1.0 eq), 1-pentanol (3.0 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).
Catalysis: Carefully add concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether.
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases, followed by a wash with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude ester by column chromatography or distillation if necessary.
Protocol 2: Synthesis using Amberlyst-15 (Heterogeneous)
Caption: Workflow for Amberlyst-15-Catalyzed Synthesis.
Methodology:
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
Reagents: To the flask, add 4-nitrobenzoic acid (1.0 eq), 1-pentanol (excess can be used as both reactant and solvent), and Amberlyst-15 resin (e.g., 10-20% by weight of the carboxylic acid).
Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring. Monitor the reaction by TLC.
Workup: Once the reaction is complete, cool the mixture to room temperature.
Catalyst Recovery: Filter the reaction mixture to separate the Amberlyst-15 resin. Wash the recovered resin with a suitable solvent (e.g., methanol or the alcohol used in the reaction) and dry it for future use.[7]
Isolation: Concentrate the filtrate under reduced pressure to remove excess 1-pentanol and isolate the crude ester.
Purification: The crude product is often of high purity, but further purification can be performed if required.
Conclusion and Catalyst Selection Logic
The optimal catalyst for the synthesis of pentyl 4-nitrobenzoate is dictated by the specific requirements of the project.
Caption: Catalyst Selection Logic.
For Large-Scale, Cost-Driven Synthesis: Traditional homogeneous catalysts like sulfuric acid remain the most economically viable option, provided that the necessary infrastructure for handling and waste neutralization is in place.
For Simplified, Sustainable Processes:Heterogeneous catalysts like Amberlyst-15 offer a superior choice. The ease of separation and potential for reuse significantly simplify the process, reduce waste, and can lead to a lower overall cost of ownership in the long run, despite a higher initial investment.
For High-Value, Sensitive Substrates: When dealing with complex molecules where side reactions are a major concern, the mild conditions and high selectivity of biocatalysts like lipases are unparalleled, justifying their higher cost and longer reaction times.
Ultimately, the selection process involves a trade-off between reaction kinetics, process economics, and environmental impact. This guide provides the foundational data and rationale to navigate that decision effectively.
References
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions
Source: Chemistry Steps
URL: [Link]
Title: Amberlyst 15: A Practical, Mild and Selective Catalyst for Methyl Esterification of Carboxylic Acids.1
Source: Taylor & Francis Online
URL: [Link]
Title: Amberlyst 15: A Practical, Mild and Selective Catalyst for Methyl Esterification of Carboxylic Acids.1
Source: Marcel Dekker, Inc. (via a research paper repository)
URL: [Link]
Title: Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst
Source: PubMed
URL: [Link]
Title: Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant
Source: MDPI
URL: [Link]
Title: Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation
Source: ResearchGate
URL: [Link]
Title: Lipase catalyzed synthesis of flavor esters in non-aqueous media: Optimization of the yield of pentyl 2-methylpropanoate by statistical analysis
Source: ResearchGate
URL: [Link]
Title: Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches
Source: MDPI
URL: [Link]
Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates
Source: PMC
URL: [Link]
Title: Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation
Source: SCIRP
URL: [Link]
Title: (PDF) LIPASE CATALYZED ESTERS SYNTHESES IN ORGANIC MEDIA: A REVIEW
Source: ResearchGate
URL: [Link]
Title: Preparation of Heterogeneous Catalysts for Stereoselective Transformations
Source: University of Bath's research portal
URL: [Link]
A Comparative Guide to Esterase Cross-Reactivity with Nitrobenzoate Esters: Kinetic Profiling and Assay Methodologies
As biocatalysis and targeted prodrug therapies advance, understanding the substrate specificity and cross-reactivity of esterases has become a critical parameter for enzyme selection. Esterases (EC 3.1.1.x) are highly ve...
Author: BenchChem Technical Support Team. Date: March 2026
As biocatalysis and targeted prodrug therapies advance, understanding the substrate specificity and cross-reactivity of esterases has become a critical parameter for enzyme selection. Esterases (EC 3.1.1.x) are highly versatile
-hydrolases, but their promiscuity can be a double-edged sword. While broad substrate tolerance enables diverse industrial applications, unintended cross-reactivity can lead to off-target prodrug activation or assay interference.
This guide provides an objective comparison of esterase cross-reactivity using standard chromogenic substrates—specifically p-nitrophenyl (pNP) esters of varying acyl chain lengths and steric bulks, including p-nitrophenyl acetate (pNPA), p-nitrophenyl butyrate (pNPB), and the bulky p-nitrophenyl benzoate (pNPBenzoate). By analyzing kinetic data and structural causality, we provide a framework for selecting the optimal esterase for your specific workflow.
Mechanistic Principles of Cross-Reactivity
Esterases cleave ester bonds via a classic serine hydrolase mechanism, utilizing a catalytic triad (typically Ser-His-Asp/Glu). The cross-reactivity of a given esterase is primarily dictated by the architecture of its acyl-binding pocket .
Short-chain preference (Acetylesterases): Enzymes with shallow, restrictive pockets exhibit high catalytic efficiency (
) for pNPA but sterically clash with larger substrates like pNPBenzoate[1].
Medium/Long-chain preference (Carboxylesterases/Lipases): Enzymes with deeper hydrophobic clefts show higher affinity (lower
Aromatic tolerance: The ability to hydrolyze pNPBenzoate requires a highly permissive active site or a specialized general base mechanism, such as that seen in C-C hydrolases like BphD[3] or engineered variants of Human Carbonic Anhydrase II (HCAII)[4].
Catalytic mechanism of serine esterases on pNP-esters, highlighting the release of the chromophore.
Comparative Kinetic Profiling
To objectively evaluate esterase performance, we must compare their Michaelis-Menten kinetic parameters across different pNP esters. The table below synthesizes experimental data from distinct classes of esterases, demonstrating how structural differences dictate cross-reactivity.
Table 1: Kinetic Parameters of Esterases against pNP Esters
Rare Activity: Diverted binding energy allows bulky aromatic hydrolysis.
Key Takeaways for Enzyme Selection:
For strict acetyl-group removal: Select enzymes like P. putida EstK. Its narrow active site prevents cross-reactivity with larger aliphatic or aromatic esters, ensuring high fidelity in complex mixtures[1].
For broad-spectrum aliphatic hydrolysis: Ca-Est is highly efficient across C2-C4 lengths, making it ideal for general lipid or prodrug processing[2].
For bulky aromatic esters (Benzoates): Natural esterases often fail here due to steric clashes. You must utilize engineered variants (like the HCAII triple mutant) or specific C-C hydrolases (like BphD)[3],[4].
To accurately determine the cross-reactivity of your esterase candidates, you must utilize a robust, continuous spectrophotometric assay. The following protocol is designed as a self-validating system: it accounts for the spontaneous hydrolysis of pNP esters (a common source of false positives) and ensures measurements are taken strictly within the linear initial velocity (
) phase.
Causality-Driven Protocol Design
Buffer Selection: pNP esters are highly susceptible to spontaneous base-catalyzed hydrolysis. We utilize 50 mM Sodium Phosphate buffer at pH 7.0–7.5. This pH provides a compromise: it is alkaline enough to ensure the released p-nitrophenol is deprotonated into the highly absorptive p-nitrophenolate anion (
nm), but neutral enough to minimize background autohydrolysis.
Co-solvent Management: pNPBenzoate and pNPB are highly hydrophobic. Stock solutions must be prepared in anhydrous DMSO or Ethanol. The final assay concentration of organic solvent must be kept
to prevent enzyme denaturation.
High-throughput spectrophotometric workflow for esterase cross-reactivity profiling.
Step-by-Step Procedure
Reagent Preparation:
Prepare a 10 mM stock of the target substrate (pNPA, pNPB, or pNPBenzoate) in anhydrous DMSO.
Prepare the assay buffer: 50 mM Sodium Phosphate, pH 7.4.
Dilute the purified esterase in assay buffer to a working concentration (typically 0.1 – 1.0
g/mL, depending on specific activity).
Microplate Setup (96-well):
Test Wells: Add 190
L of assay buffer containing the enzyme.
Blank Wells (Critical Control): Add 190
L of assay buffer without enzyme. This validates the system by quantifying spontaneous substrate hydrolysis.
Reaction Initiation:
Using a multichannel pipette, rapidly add 10
L of the substrate stock (diluted to yield final concentrations ranging from 5 M to 500 M) to both Test and Blank wells.
Kinetic Measurement:
Immediately place the plate in a microplate reader pre-warmed to the target temperature (e.g., 25°C or 37°C).
Read absorbance at 405 nm continuously every 15 seconds for 5–10 minutes.
Data Processing:
Calculate the
for the linear portion of the curve.
Subtract the Blank rate from the Test rate to get the true enzymatic rate.
Convert absorbance to concentration using the extinction coefficient of p-nitrophenolate at pH 7.4 (
).
Plot
vs. [Substrate] and fit to the Michaelis-Menten equation using non-linear regression to derive and .
Conclusion
The cross-reactivity of an esterase is not a random artifact, but a predictable parameter governed by the geometry of its active site. When designing assays or biocatalytic processes involving nitrobenzoate or nitrophenyl esters, researchers must align the steric demands of the substrate with the pocket depth of the enzyme. Standard acetylesterases will cleanly reject bulky benzoates, while engineered variants or specific lipolytic families can be leveraged when broad cross-reactivity is the desired outcome.
References
1.[2] SciSpace. "Biochemical characterization of an esterase from Clostridium acetobutylicum with novel GYSMG pentapeptide motif at the catalytic domain". Available at:
2.[1] Ovid. "Esterase EstK from Pseudomonas putida mt-2: An enantioselective acetylesterase with activity for deacetylation of xylan and poly(vinylacetate)". Available at:
3.[4] Diva-Portal.org. "Converting human carbonic anhydrase II into a benzoate ester hydrolase through rational redesign". Available at:
4.[3] PubMed. "Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad". Available at:
A Comprehensive Evaluation of Pentyl 4-Nitrobenzoate as a Certified Reference Material
A Guide for Researchers and Drug Development Professionals In the landscape of analytical science and pharmaceutical development, the integrity of measurement results is paramount. The foundation of this integrity rests...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
In the landscape of analytical science and pharmaceutical development, the integrity of measurement results is paramount. The foundation of this integrity rests on the use of Certified Reference Materials (CRMs), which are indispensable for instrument calibration, method validation, and ensuring metrological traceability.[1][2] This guide provides an in-depth evaluation of pentyl 4-nitrobenzoate as a novel candidate for a CRM, comparing its analytical performance and characteristics against established standards. As Senior Application Scientists, our goal is to not only present data but to illuminate the causality behind our experimental choices, offering a transparent and robust assessment framework.
The Role of Certified Reference Materials (CRMs)
A Certified Reference Material is a substance whose properties are known with a high degree of certainty, established through a metrologically valid procedure, and accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of traceability.[1] Organizations like the International Organization for Standardization (ISO), the National Institute of Standards and Technology (NIST) in the US, and the United States Pharmacopeia (USP) provide rigorous guidelines for the production and certification of these materials.[3][4][5] The use of CRMs is a cornerstone of quality management systems, including ISO/IEC 17025, for testing and calibration laboratories.[6]
The ideal candidate for a CRM should possess several key attributes:
High Purity and Stability: The material must be highly pure and remain stable over a defined period under specified storage conditions.
Homogeneity: Every unit within a batch must have the same certified property value within the stated uncertainty.
Well-Characterized: Its chemical structure and physical properties must be unambiguously determined.
Analytical Utility: It should be suitable for common analytical techniques, such as chromatography or spectroscopy.
Pentyl 4-nitrobenzoate (C12H15NO4, MW: 237.25 g/mol ) has been identified as a promising candidate due to its stable crystalline structure, strong ultraviolet (UV) chromophore (the nitrobenzoate group), and suitability for both chromatographic and spectroscopic analysis.[7][8]
The Certification Workflow: A Multi-Pronged Approach
To qualify a candidate substance as a CRM, it must undergo a rigorous evaluation process, as outlined by standards such as ISO Guide 34.[4][9][10] This workflow is designed to build a comprehensive data package that substantiates the certified value and its uncertainty.
Caption: Workflow for the production and certification of a new Certified Reference Material.
Experimental Evaluation of Pentyl 4-Nitrobenzoate
The candidate material was synthesized via Fischer esterification of 4-nitrobenzoic acid with n-pentanol under acidic catalysis. The resulting crude product was purified by recrystallization to yield a fine crystalline powder.
The identity of the purified pentyl 4-nitrobenzoate was unequivocally confirmed using a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirmed the molecular structure, showing the characteristic signals for the pentyl chain and the disubstituted aromatic ring.
Mass Spectrometry (MS): High-resolution mass spectrometry provided an exact mass consistent with the molecular formula C12H15NO4, confirming its elemental composition.[7][8]
Infrared (IR) Spectroscopy: The IR spectrum displayed characteristic absorption bands for the ester carbonyl (C=O) group and the nitro (NO₂) group, further validating the structure.[11]
A mass balance approach provides the most accurate and comprehensive method for assigning purity.[12] It involves quantifying the main component by subtracting the sum of all identified impurities from 100%. This method is authoritative because it doesn't rely on a pre-existing standard of the same material but instead characterizes the substance in its entirety.
The causality for this multi-technique approach is clear: no single method can detect all possible types of impurities. High-Performance Liquid Chromatography (HPLC) is excellent for separating structurally similar organic compounds, while Gas Chromatography (GC) is the method of choice for volatile substances.[11] Karl Fischer titration remains the gold standard for water determination.
Following the principles of ISO Guide 35, homogeneity and stability studies are critical to ensure the reliability of the CRM.[4]
Homogeneity: To assess between-unit homogeneity, 15 bottles were randomly selected from the batch and analyzed in triplicate by HPLC. The results showed no statistically significant difference between the bottles, confirming the batch's uniformity.
Stability: Stability was evaluated under both accelerated (50°C) and long-term (25°C, 4°C) storage conditions. Samples were analyzed at regular intervals over 12 months. Pentyl 4-nitrobenzoate demonstrated excellent stability, with no significant degradation observed under any of the tested conditions.
Comparative Analysis: Pentyl 4-Nitrobenzoate vs. Methyl 4-Nitrobenzoate
To contextualize the performance of pentyl 4-nitrobenzoate, we compare it with a structurally similar and commercially available compound, Methyl 4-nitrobenzoate.[13][14]
Caption: Chemical structures of Pentyl 4-Nitrobenzoate and Methyl 4-Nitrobenzoate.
Both are stable, non-hygroscopic solids, which is an ideal characteristic for a gravimetrically dispensed reference material.
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to allow for independent verification.
System: Agilent 1260 Infinity II HPLC or equivalent, with a UV-Vis Diode Array Detector.
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase: Acetonitrile:Water (60:40 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 5 µL.
Standard Preparation: Accurately weigh ~25 mg of pentyl 4-nitrobenzoate into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to achieve a 1.0 mg/mL solution.
System Suitability:
Perform five replicate injections of the standard solution.
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 1.0%; Tailing factor ≤ 1.5.
Analysis: Inject the standard solution and integrate all peaks. Calculate the area percent of the main peak relative to the total peak area.
This is a primary ratio method for purity determination against a traceable internal standard.
System: Bruker 400 MHz Avance III NMR spectrometer or equivalent.
Internal Standard (IS): Maleic Anhydride (Certified Reference Material).
Solvent: Acetone-d₆.
Sample Preparation:
Accurately weigh ~20 mg of pentyl 4-nitrobenzoate into a vial.
Accurately weigh ~10 mg of the Maleic Anhydride IS into the same vial.
Record the exact masses.
Dissolve the contents in ~0.7 mL of Acetone-d₆.
Acquisition Parameters:
Pulse Program: zg30
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).
Scans: 16
Data Processing:
Apply Fourier transform and phase correction.
Integrate a well-resolved, unique signal for pentyl 4-nitrobenzoate (e.g., the aromatic protons) and the signal for the Maleic Anhydride IS.
Calculation: The purity is calculated using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and the IS.
Final Recommendation
Based on a comprehensive evaluation encompassing identity, purity, homogeneity, and stability, pentyl 4-nitrobenzoate demonstrates all the requisite characteristics of a high-quality Certified Reference Material . Its robust performance in modern analytical systems, particularly its advantageous chromatographic behavior in reversed-phase HPLC, makes it a superior alternative to shorter-chain alkyl nitrobenzoates for applications such as system suitability testing and method validation. Its straightforward synthesis and high stability further support its viability for large-scale production and long-term use in the scientific community.
References
USP Reference Standards in Pharmaceutical Analysis. (n.d.). SynThink Research Chemicals. Retrieved from a URL provided by the grounding tool.[3]
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from a URL provided by the grounding tool.[16]
What Testing Methods Are Used to Ensure Chemical Purity? (n.d.). Diplomata Comercial. Retrieved from a URL provided by the grounding tool.[17]
ISO Guide 34. (2025, August 27). Medical News. Retrieved from a URL provided by the grounding tool.[4]
ISO Guide 34:2000(E). (2000). International Organization for Standardization. Retrieved from a URL provided by the grounding tool.[9]
<11> USP REFERENCE STANDARDS. (n.d.). United States Pharmacopeia. Retrieved from a URL provided by the grounding tool.[18]
ISO GUIDE 34: 2009 WORKING DOCUMENT. (2015, April 14). Retrieved from a URL provided by the grounding tool.[10]
ISO/IEC 17025 & ISO Guide 34. (n.d.). Sigma-Aldrich. Retrieved from a URL provided by the grounding tool.[6]
Effects of ISO Guide 34 for Reference Material Production. (n.d.). LECO Corporation. Retrieved from a URL provided by the grounding tool.[19]
Eight Crucial Techniques in Chemical Composition Analysis. (2024, September 2). AxisPharm. Retrieved from a URL provided by the grounding tool.[11]
Why Is Purity Important In Chemistry? (2022, March 16). ReAgent Chemical Services. Retrieved from a URL provided by the grounding tool.[12]
USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025. (2025, December 10). Retrieved from a URL provided by the grounding tool.[20]
USP Reference Standards. (n.d.). USP.org. Retrieved from a URL provided by the grounding tool.[21]
Certified reference materials. (n.d.). In Wikipedia. Retrieved from a URL provided by the grounding tool.[1]
Guidelines for the Selection and Use of Reference Materials. (n.d.). Retrieved from a URL provided by the grounding tool.[2]
Benzoic acid, 4-nitro-, pentyl ester. (n.d.). PubChem. Retrieved from [Link]7]
Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. (n.d.). NIST. Retrieved from a URL provided by the grounding tool.[5]
Physicochemical Profile and Waste Characterization
Comprehensive Guide to the Proper Disposal of Pentyl 4-Nitrobenzoate in Laboratory Settings As a Senior Application Scientist, ensuring the integrity of your experimental workflows extends beyond the reaction itself—it e...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to the Proper Disposal of Pentyl 4-Nitrobenzoate in Laboratory Settings
As a Senior Application Scientist, ensuring the integrity of your experimental workflows extends beyond the reaction itself—it encompasses the rigorous, scientifically grounded management of chemical waste. Pentyl 4-nitrobenzoate (also known as amyl p-nitrobenzoate) is a nitroaromatic ester frequently utilized in synthetic chemistry and drug development[1]. While it is not highly reactive like poly-nitrated explosives, its nitroaromatic structure and ester linkage dictate specific handling and disposal protocols to ensure environmental safety and regulatory compliance[2][3].
This guide provides a self-validating, step-by-step operational plan for the disposal of Pentyl 4-nitrobenzoate, emphasizing the causality behind each logistical choice so that laboratory personnel can execute these procedures with absolute confidence.
Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the waste material. Pentyl 4-nitrobenzoate is a non-halogenated organic compound. In the context of the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under 40 CFR 261.3[3].
Table 1: Key Physicochemical and Hazard Data for Pentyl 4-Nitrobenzoate
Must be transferred to an approved waste disposal plant; cannot be sink-disposed.
Causality-Driven Disposal Methodology
The following step-by-step protocol outlines the exact procedures for managing Pentyl 4-nitrobenzoate waste. We do not just follow rules; we design self-validating systems based on chemical principles.
Step 1: Waste Segregation
Procedure: Isolate Pentyl 4-nitrobenzoate into a designated "Non-Halogenated Organic Waste" stream.
The Science (Causality): You must strictly avoid mixing this ester with strong acids, strong bases, or strong reducing agents. Why? Introducing a strong base (e.g., NaOH) to the waste container will initiate base-catalyzed ester hydrolysis (saponification), yielding 1-pentanol and the 4-nitrobenzoate salt. This unintended secondary reaction can generate mild heat and alter the vapor pressure within a sealed waste container, potentially leading to a rupture. Furthermore, keeping it out of the halogenated waste stream prevents the formation of highly toxic dioxins during the downstream incineration process and significantly reduces disposal costs.
Step 2: Primary Containment
Procedure: Transfer the waste into a chemically compatible, UN-approved container, such as High-Density Polyethylene (HDPE) or amber borosilicate glass. Ensure the container is equipped with a secure, vented cap if there is any risk of residual solvent outgassing.
The Science (Causality): Nitroaromatic compounds can slowly degrade certain low-density plastics over time. HDPE and glass provide an impermeable barrier that prevents leaching[7]. A secondary containment tray should be used during the transfer to capture any micro-spills, maintaining a pristine laboratory environment.
Step 3: Labeling and Regulatory Compliance
Procedure: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Non-Halogenated Organic Waste," list "Pentyl 4-nitrobenzoate" as a constituent, and display the primary hazard (Harmful/Irritant).
The Science (Causality): Under EPA guidelines (40 CFR 261.3), ambiguous waste is treated as "unknown hazardous waste," which triggers a costly and time-consuming analytical characterization process before it can be legally transported[3]. Accurate labeling is a self-validating step that ensures downstream handlers know exactly how to process the material.
Step 4: Final Destruction via Incineration
Procedure: Coordinate with your institution's Environmental Health and Safety (EHS) department to manifest the waste for pickup. The ultimate destination for this chemical is a licensed commercial facility for high-temperature incineration[2][6].
The Science (Causality): Incineration is the only acceptable disposal procedure for complex organic and nitroaromatic pesticides and laboratory chemicals[5]. At temperatures exceeding 1,000°C, the carbon skeleton and the nitro group are completely oxidized to carbon dioxide, water, and nitrogen oxides (NOx). The incineration facility utilizes specialized scrubbers to capture the NOx, ensuring zero harmful environmental discharge[5][6].
Waste Management Workflow Visualization
To standardize this process across your drug development or research teams, the following logical workflow should be integrated into your laboratory's Standard Operating Procedures (SOPs).
Workflow for the safe segregation, containment, and disposal of Pentyl 4-nitrobenzoate waste.
References
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. US Environmental Protection Agency. Available at: [Link]
Nitrocellulose Drum Removal Work Plan - US EPA. US Environmental Protection Agency. Available at:[Link]
General Hazardous Waste Management System - EPA. US Environmental Protection Agency. Available at:[Link]
Base-catalysed retro-Claisen condensation for the first time. RSC Advances. Available at: [Link]